Propargyl-PEG3-OCH2-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOCZSOXBPJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG3-OCH2-Boc: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of Propargyl-PEG3-OCH2-Boc
Introduction
This compound, with the CAS number 888010-02-4, is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2][3][4] Its structure features a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a tert-butoxycarbonyl (Boc)-protected carboxylic acid. This unique combination of functional groups makes it a valuable tool for researchers, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates.[1] The propargyl group allows for covalent linkage to azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the Boc-protected acid provides a latent carboxylic acid functionality that can be deprotected for further modification.[5][6][7]
Chemical Structure and Properties
The chemical structure of this compound is tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate.[] The molecule consists of a propargyl ether at one terminus, a flexible hydrophilic PEG3 chain, and a tert-butyl ester at the other end.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 888010-02-4 | [2][] |
| Molecular Formula | C₁₅H₂₆O₆ | [2] |
| Molecular Weight | 302.36 g/mol | [2] |
| Purity | Typically ≥95% | [] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [] |
| Solubility | Soluble in DMSO. General PEG linkers are soluble in water, DMF, and DCM. | [][9][10][11] |
| Storage | Store at 2-8°C for short term (days to weeks) or -20°C for long term (months to years). | [] |
Table 2: Computational Data for this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 63.22 Ų | [2] |
| LogP | 1.0277 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 12 | [2] |
Core Applications
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule (e.g., 1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
If using a copper ligand, add THPTA (5 equivalents relative to copper).
-
Add CuSO₄·5H₂O (0.1 equivalents).
-
Initiate the reaction by adding sodium ascorbate (1 equivalent).
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently.
-
If the reaction mixture contains water, it is advisable to degas the solution by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as preparative HPLC or silica gel chromatography to isolate the desired conjugate.
-
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the carboxylic acid.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. The resulting carboxylic acid can be used directly or after purification.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a click-reactive propargyl group with a solubilizing PEG spacer and a protected carboxylic acid, enables the streamlined synthesis of complex molecular architectures like PROTACs. The experimental protocols provided herein offer a starting point for the successful application of this linker in various bioconjugation strategies. As the field of targeted protein degradation and bioconjugation continues to expand, the utility of precisely engineered linkers such as this compound will undoubtedly grow in significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. bioclone.net [bioclone.net]
- 4. This compound MedChemExpress (MCE) [chembk.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. interchim.fr [interchim.fr]
- 7. chempep.com [chempep.com]
- 9. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, 2093152-78-2 | BroadPharm [broadpharm.com]
- 10. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 11. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
Propargyl-PEG3-OCH2-Boc: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Propargyl-PEG3-OCH2-Boc, a versatile heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and drug discovery. Its unique architecture, featuring a terminal alkyne group, a polyethylene glycol (PEG) spacer, and a Boc-protected carbamate, makes it an invaluable tool for researchers developing next-generation therapeutics and research agents.
Core Structure and Properties
This compound, with the systematic name tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)methylcarbamate, is a well-defined molecule with a propargyl group for click chemistry, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protecting group on a carbamate linkage.
Below is a 2D representation of the chemical structure of this compound:
Physicochemical and Calculated Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 888010-02-4 | [1] |
| Molecular Formula | C₁₅H₂₆O₆ | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 63.22 Ų | [1] |
| Calculated logP | 1.0277 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 12 | [1] |
| Solubility | Expected to be soluble in DMSO, DMF, and DCM | |
| Storage | Store at -20°C for long-term stability |
Key Applications in Research and Development
This compound is a cornerstone reagent in two major areas of chemical biology and drug discovery: Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound serves as a versatile building block for PROTAC synthesis.[2] The propargyl group can be reacted with an azide-functionalized E3 ligase ligand, while the Boc-protected carbamate can be deprotected to reveal a primary amine for conjugation to a target protein ligand. The PEG3 spacer provides hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.
Bioconjugation via Click Chemistry
The terminal alkyne group of this compound makes it an ideal reagent for CuAAC, a highly efficient and bioorthogonal "click" reaction.[2] This reaction allows for the covalent ligation of the linker to molecules containing an azide group, such as proteins, peptides, nucleic acids, or small molecule probes. The resulting triazole linkage is highly stable.
Experimental Protocols
The following are generalized protocols for the key applications of this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biological molecules)
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent in a reaction vessel.
-
If using a ligand, add the TBTA solution to the reaction mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Prepare a fresh solution of sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Upon completion, the reaction can be quenched by exposure to air or the addition of a chelating agent such as EDTA.
-
Purify the product using an appropriate chromatographic method (e.g., column chromatography or preparative HPLC).
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a two-step synthesis of a PROTAC where this compound is first conjugated to an E3 ligase ligand via a CuAAC reaction, followed by deprotection and conjugation to a target protein ligand.
Step 1: Conjugation to E3 Ligase Ligand
-
Follow the general CuAAC protocol described above to conjugate an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) to this compound.
-
Purify the resulting E3 ligase ligand-linker conjugate.
Step 2: Boc Deprotection and Conjugation to Target Protein Ligand
-
Dissolve the purified E3 ligase ligand-linker conjugate in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. The Boc group is stable to most nucleophiles and bases, but is readily cleaved under acidic conditions.[3]
-
Stir the reaction at room temperature until the deprotection is complete, monitoring by LC-MS.
-
Evaporate the solvent and excess acid under reduced pressure.
-
The resulting amine-functionalized linker-E3 ligase ligand can then be conjugated to a carboxylic acid-functionalized target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizing the Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the general workflow of a CuAAC reaction, a primary application of this compound.
References
Propargyl-PEG3-OCH2-Boc: An In-depth Technical Guide for Researchers
CAS Number: 888010-02-4
This technical guide provides comprehensive information on Propargyl-PEG3-OCH2-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical tool that features a terminal alkyne group (propargyl), a triethylene glycol (PEG3) spacer, and a Boc-protected acetal moiety. This unique combination of functional groups makes it an ideal building block for constructing complex biomolecules. The propargyl group allows for covalent linkage to azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". The PEG3 spacer enhances solubility and provides optimal spatial separation between conjugated moieties. The Boc-protected acetal can be deprotected under acidic conditions to reveal a reactive aldehyde, enabling further conjugation.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 888010-02-4 | ChemScene[1] |
| Molecular Formula | C₁₅H₂₆O₆ | ChemScene[1] |
| Molecular Weight | 302.36 g/mol | ChemScene[1] |
| Appearance | Not specified; likely a liquid or oil | Inferred from similar compounds |
| Purity | ≥98% | ChemScene[1] |
| SMILES | C#CCOCCOCCOCCOCC(OC(C)(C)C)=O | ChemScene[1] |
Suppliers
This compound is commercially available from a number of chemical suppliers. A selection of suppliers is listed below:
Applications in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The propargyl group of this linker can be readily coupled to an azide-functionalized E3 ligase ligand or a ligand for the protein of interest (POI) using click chemistry. The other end of the molecule, after deprotection of the Boc group, can be conjugated to the other binding partner.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Experimental Protocols
The following are representative experimental protocols for the use of this compound. These are general procedures and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol
This protocol describes the general procedure for a click chemistry reaction between an azide-containing molecule and this compound.
Materials:
-
Azide-containing molecule (e.g., azide-functionalized E3 ligase ligand)
-
This compound (CAS 888010-02-4)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
-
Deionized water
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent system.
-
In a suitable reaction vessel, dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the reaction solvent.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water or the reaction solvent.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC. Reactions are often complete within 1-4 hours.
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) to isolate the desired triazole product.
Boc Deprotection - General Protocol
This protocol describes the removal of the Boc protecting group to reveal the reactive aldehyde.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 10-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.
Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are intended as general guidelines and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
An In-depth Technical Guide to Click Chemistry with Propargyl Groups
Introduction: The "Click" Philosophy and the Role of the Propargyl Group
Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001, describing a class of reactions designed to be rapid, reliable, and high-yielding by joining small molecular units together.[1] This concept is inspired by nature, which also builds complex substances from modular units.[1] The core criteria for a "click" reaction include high yields, generation of only inoffensive byproducts, stereospecificity, and simple reaction conditions that are insensitive to oxygen and water.[2] These characteristics make click chemistry an invaluable tool in diverse fields such as drug discovery, material science, and molecular biology.[1][3]
At the heart of many click reactions is the propargyl group (HC≡C−CH₂−), a versatile functional group containing a terminal alkyne.[4][5] The terminal alkyne's reactivity, combined with the group's relative stability and small size, makes it an ideal handle for bioconjugation and the synthesis of complex molecules.[6][7] Its introduction into molecules opens up numerous synthetic pathways for further chemical modification.[5][7] The most prominent click reactions utilizing the propargyl group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction.
Core Reactions Involving Propargyl Groups
The propargyl group's terminal alkyne is the key to its utility in click chemistry, participating readily in cycloadditions and addition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the cycloaddition between an alkyne (such as a propargyl group) and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[8][9] This reaction boasts an enormous rate acceleration of up to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[9] The reaction is highly efficient, tolerates a wide range of functional groups, and can be performed in aqueous conditions, making it exceptionally useful for bioconjugation.[9][10]
The catalytic cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl group. This is followed by the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes ring contraction and protonolysis to release the triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While the classic propargyl group itself is not strained, it is the foundational structure for the strained cyclooctynes used in SPAAC. This metal-free click reaction is driven by the high ring strain of a cyclic alkyne, which is released upon cycloaddition with an azide to form a stable triazole.[] The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and organisms.[3][] Modifications to the cyclooctyne structure, such as the addition of electron-withdrawing fluorine groups at the propargylic position, can dramatically increase the reaction rate.[12]
Thiol-yne Reaction
The thiol-yne reaction is another powerful click reaction involving the propargyl group. It typically proceeds via a radical-mediated mechanism where a thiol adds twice across the alkyne of the propargyl group.[13] This process forms a dithioether linkage. The reaction is highly efficient and can be initiated by light or thermal radical initiators.[14] A key feature is the formation of a covalent thiovinyl adduct.[13] This reaction has found significant use in polymer synthesis and for creating functional lipid mimetics.[14][15]
Quantitative Data: Reaction Kinetics and Yields
The efficiency of click reactions involving propargyl groups is a key factor in their widespread adoption. The choice of the specific propargylamine and reaction conditions can significantly influence kinetics.
Table 1: Comparative CuAAC Reaction Times for Propargylamines
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
|---|---|---|
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
Data extrapolated from studies on the relative performance of alkynes in ligand-accelerated CuAAC.[16]
Table 2: Kinetic Data for Propargyl Radical Reactions
| Reaction | Rate Constant (k) | Temperature (K) | Pressure |
|---|---|---|---|
| Propargyl + Propargyl | (4.0 ± 0.4) x 10⁻¹¹ cm³molecule⁻¹s⁻¹ | Room Temp | ~6.7 kPa |
| Propargyl + Methyl | (1.5 ± 0.3) x 10⁻¹⁰ cm³molecule⁻¹s⁻¹ | Room Temp | ~6.7 kPa |
Data from laser photolysis studies of propargyl radical combination reactions.[17]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of click chemistry.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the CuAAC reaction between a propargyl-functionalized molecule and an azide.[10][16][18]
Materials:
-
Propargyl-containing molecule (1.0 equivalent)
-
Azide-containing molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%), freshly prepared 1 M solution in water
-
Solvent system (e.g., 1:1 mixture of water and t-butanol, or DMSO)
-
Optional: Copper ligand such as THPTA or TBTA (1-5 mol%)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the propargyl-containing molecule (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system.[18]
-
Inert Atmosphere: If the reaction is sensitive to oxygen, purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[18]
-
Catalyst Addition:
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).[16]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR). Reactions are often complete within 1 to 12 hours.
-
Work-up and Purification:
-
Once complete, quench the reaction by exposing it to air.[18]
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by column chromatography on silica gel if necessary.
-
General Protocol for Radical-Mediated Thiol-yne Reaction
This protocol outlines the steps for a thiol-yne coupling with a propargyl-containing compound.[15]
Materials:
-
Propargyl-containing molecule (1.0 equivalent)
-
Thiol (2.0-2.2 equivalents)
-
Radical initiator (e.g., AIBN, 5 wt% of total mixture)
-
Solvent (e.g., acetone, DMF, or solvent-free)
-
Nitrogen or Argon source
Procedure:
-
Reactant Preparation: In a reaction vial, combine the propargylated compound (1.0 equivalent), the thiol (2.0-2.2 equivalents), and the radical initiator (e.g., AIBN).[15]
-
Homogenization: If necessary, add a minimal amount of solvent (e.g., acetone) to ensure the mixture is homogeneous. Evaporate the solvent under a stream of nitrogen.[15]
-
Inert Atmosphere: Flush the reaction vessel with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.[15]
-
Initiation and Reaction:
-
Thermal Initiation: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Photoinitiation: Expose the mixture to a UV light source (e.g., 365 nm) if using a photoinitiator.
-
-
Reaction Monitoring: Monitor the disappearance of the alkyne and thiol peaks using FTIR or NMR spectroscopy.[14]
-
Work-up and Purification: Once the reaction is complete, the product can often be used directly. If purification is needed, dissolve the crude mixture in a suitable solvent and precipitate into a non-solvent (e.g., cold methanol or ether) or purify by column chromatography.
Applications in Drug Discovery and Development
Click chemistry, particularly the CuAAC reaction, has become an indispensable tool in medicinal chemistry and drug discovery.[8] Its reliability and modularity accelerate the process of lead discovery and optimization.[8][19]
-
Fragment-Based Drug Discovery (FBDD): Click chemistry is used to link small molecular fragments that bind to a biological target, rapidly assembling them into higher-affinity lead compounds.[20]
-
DNA-Encoded Libraries (DELs): The specificity of click reactions is crucial for synthesizing vast libraries of DNA-encoded compounds for high-throughput screening against drug targets.[3]
-
Bioconjugation: Propargyl groups can be incorporated into biomolecules like proteins or nucleic acids, allowing them to be "clicked" with azide-functionalized tags, such as fluorescent dyes or biotin, for imaging and analysis.[4]
-
Synthesis of Novel Analogs: The modular nature of click chemistry allows for the rapid generation of large libraries of structurally diverse compounds, which is valuable for exploring structure-activity relationships (SAR).[1]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions | NIST [nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. pcbiochemres.com [pcbiochemres.com]
- 20. pubs.acs.org [pubs.acs.org]
The Crucial Hinge: A Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and safety of the entire conjugate. This in-depth technical guide elucidates the fundamental principles of ADC linkers, providing a comprehensive overview of their classification, mechanisms of action, and the experimental methodologies used to evaluate their performance.
Core Principles of ADC Linkers: A Balancing Act of Stability and Release
The ideal ADC linker must maintain a delicate equilibrium: it must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while also enabling efficient and selective cleavage to unleash the drug within the target cancer cell.[][2] The choice of linker chemistry profoundly influences the ADC's therapeutic index, the ratio between its therapeutic efficacy and its toxicity.[3]
Linkers are broadly classified into two main categories: cleavable and non-cleavable .[][4]
Cleavable Linkers: Designed for Controlled Release
Cleavable linkers are engineered to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[5] This targeted release mechanism can enhance the therapeutic window of the ADC. There are three primary classes of cleavable linkers based on their cleavage trigger:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5] The valine-citrulline (VC) dipeptide is a classic example, demonstrating high stability in circulation but efficient cleavage within the lysosome.[5]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily reduced and cleaved in the cytoplasm of tumor cells, which has a significantly higher concentration of glutathione (GSH).[5]
Non-Cleavable Linkers: Reliance on Antibody Degradation
Non-cleavable linkers, such as those based on thioether chemistry, form a stable covalent bond between the antibody and the payload.[2] The release of the payload from these ADCs is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome.[2][4] This process releases the payload with the linker and a residual amino acid still attached.
The primary advantage of non-cleavable linkers is their exceptional plasma stability, which can minimize off-target toxicity.[2] However, the resulting payload-linker-amino acid complex may have altered cell permeability and pharmacological activity compared to the native payload. A key advantage is a lower risk of the "bystander effect," where the released payload diffuses out of the target cell and kills neighboring, potentially healthy, cells.[4]
Quantitative Comparison of Linker Properties
The selection of a linker is a critical decision in ADC design, directly impacting its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data to facilitate comparison between different linker types.
Table 1: In Vivo Stability of Representative ADC Linkers
| Linker Type | Linker Chemistry | ADC Example | Animal Model | Half-life of Intact ADC | Reference |
| Non-cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Mouse | No significant linker cleavage observed after 14-day incubation in mouse plasma. | [6] |
| Protease-sensitive | Valine-Citrulline (vc) | cAC10-vc-MMAE | Mouse | Approximately 144 hours (6.0 days) | [6] |
| Protease-sensitive | Valine-Citrulline (vc) | cAC10-vc-MMAE | Cynomolgus Monkey | Approximately 230 hours (9.6 days) | [6] |
| Protease-sensitive | Serine-Valine-Citrulline (svc) | anti-HER2-svc-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [6] |
| Unstable Control | Valine-Citrulline (vc) | anti-HER2-vc-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [6] |
Table 2: Comparative Drug Release Characteristics
| Linker Type | Release Mechanism | Bystander Effect Potential | Advantages | Disadvantages |
| Cleavable | ||||
| Protease-sensitive | Enzymatic cleavage in lysosome | High | Potent bystander killing, effective in heterogeneous tumors. | Potential for off-target toxicity if linker is unstable. |
| pH-sensitive | Acid hydrolysis in endosome/lysosome | Moderate to High | Targeted release in acidic tumor microenvironment. | Can be less stable in circulation compared to other cleavable linkers. |
| Glutathione-sensitive | Reduction in cytoplasm | High | Exploits differential redox potential between plasma and cytoplasm. | Potential for off-target release in cells with high reducing potential. |
| Non-cleavable | Antibody degradation in lysosome | Low | High plasma stability, reduced off-target toxicity. | Released payload is modified, potentially altering its activity; less effective bystander killing. |
Experimental Protocols for Linker Evaluation
A rigorous evaluation of linker stability and payload release is paramount in the preclinical development of ADCs. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay (ELISA-based)
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) and store at -80°C until use.
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze the aliquots at -80°C.
-
ELISA for Total Antibody:
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Detect the bound antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate and measure the absorbance to quantify the total antibody concentration.
-
-
ELISA for Antibody-Conjugated Drug:
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of the intact ADC.
-
Detect the conjugated payload with an HRP-conjugated anti-drug antibody.
-
Add a substrate and measure the absorbance to quantify the concentration of the antibody-conjugated drug.
-
-
Data Analysis: Calculate the percentage of drug deconjugation at each time point by comparing the concentration of the antibody-conjugated drug to the total antibody concentration.
In Vitro Plasma Stability Assay (LC-MS-based)
Objective: To quantify the intact ADC, free payload, and payload-adducts in plasma over time.
Methodology:
-
ADC Incubation: Follow the same incubation procedure as the ELISA-based assay.
-
Sample Preparation:
-
Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG antibody to capture the ADC and total antibody from the plasma samples.
-
Elution: Elute the captured antibodies from the beads.
-
Reduction (for some methods): The sample may be reduced to separate heavy and light chains for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Use a suitable chromatography method (e.g., size exclusion or reversed-phase) to separate the different ADC species.
-
Acquire mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the intact ADC and any fragments.
-
Quantify the relative abundance of different drug-to-antibody ratio (DAR) species over time to assess deconjugation.
-
Analyze the plasma supernatant (after immuno-affinity capture) to quantify the free payload and any payload-adducts (e.g., payload-albumin).[7]
-
In Vitro Bystander Effect Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be sensitive to the cytotoxic payload and ideally express a fluorescent protein (e.g., GFP) for easy identification.[8]
-
Co-culture Setup:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells. Include controls with the ADC on each cell line cultured alone.
-
Cell Viability Assessment:
-
After a defined incubation period (e.g., 72-120 hours), assess the viability of the Ag- cells.
-
If using a fluorescently labeled Ag- cell line, quantify the fluorescent signal using a plate reader or imaging system.
-
Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with cell viability. In this case, a separate method to distinguish between the two cell populations would be needed (e.g., flow cytometry).
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[8][9]
Signaling Pathways and Logical Relationships in ADC Function
The efficacy of an ADC is not solely dependent on the linker's chemistry but also on a complex interplay of cellular signaling pathways that govern its internalization, trafficking, and the ultimate induction of cell death. Resistance to ADCs can emerge from alterations in these pathways.
ADC Internalization and Intracellular Trafficking
The journey of an ADC from the cell surface to the lysosome is a critical determinant of its success. This process is primarily mediated by receptor-mediated endocytosis.
References
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG3-OCH2-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Propargyl-PEG3-OCH2-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Information
This compound is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides optimal length and flexibility for its applications.
Chemical Structure and Properties
Molecular Formula: C₁₅H₂₆O₆[1]
Molecular Weight: 302.36 g/mol [1]
The structure consists of a propargyl group for click chemistry, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected acetal, which upon deprotection reveals a reactive aldehyde or can be further modified.
Below is a summary of its key physicochemical and computational properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₆ | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| CAS Number | 888010-02-4 | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 63.22 Ų | [1] |
| logP | 1.0277 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 12 | [1] |
| SMILES | C#CCOCCOCCOCCOCC(OC(C)(C)C)=O | [1] |
Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker is a critical component of a PROTAC, connecting the E3 ligase ligand and the target protein ligand. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.[3]
This compound serves as a versatile building block for PROTAC synthesis. The propargyl group allows for the facile and efficient conjugation to an azide-functionalized ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2] The Boc-protected end can be deprotected to reveal a handle for conjugation to the other ligand, typically through amide bond formation or other chemistries.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using a propargyl-PEG linker like this compound. This involves the initial deprotection and amide coupling of the linker to one ligand, followed by a CuAAC click reaction to attach the second, azide-modified ligand.
Step 1: Boc Deprotection and Amide Coupling
-
Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.
-
Amide Coupling: Dissolve the amine-containing ligand (1.0 equivalent) and the deprotected propargyl-PEG linker (1.1 equivalents) in an anhydrous solvent like dimethylformamide (DMF).
-
Add coupling reagents such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting propargyl-functionalized ligand by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the propargyl-functionalized ligand from Step 1 (1.0 equivalent) and the azide-containing ligand (1.0-1.2 equivalents) in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Catalyst Addition: To the solution, add copper(II) sulfate (CuSO₄) (0.1-0.2 equivalents) followed by sodium ascorbate (0.2-0.4 equivalents) to reduce Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. The crude product is then purified, typically by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for PROTAC synthesis.
References
Solubility Profile of Propargyl-PEG3-OCH2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Propargyl-PEG3-OCH2-Boc, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and formulation.
Core Concepts: Structural Influence on Solubility
The solubility of this compound is dictated by the interplay of its constituent chemical moieties:
-
Propargyl Group (C₃H₃): A terminal alkyne that is relatively nonpolar and contributes to solubility in organic solvents.
-
Triethylene Glycol (PEG3) Linker (- (OCH₂CH₂)₃-): A flexible, hydrophilic chain of ethylene glycol units that significantly enhances solubility in aqueous and polar organic solvents.
-
Boc (tert-Butoxycarbonyl) Protecting Group (-C(O)OC(CH₃)₃): A bulky, hydrophobic group that increases solubility in nonpolar organic solvents.
-
Methoxy Ether (-OCH₂-): A small, polar group that can contribute to overall polarity.
The presence of the PEG3 linker is a key determinant of the molecule's overall solubility profile, rendering it more amenable to use in a variety of solvent systems compared to more hydrophobic linkers.
Qualitative Solubility Data
While specific quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published, a qualitative assessment can be made based on the properties of its functional groups and information available for structurally related compounds. One supplier indicates that the compound is soluble in DMSO.[] Furthermore, related PEG3-containing linkers are reported to be soluble in water, DMSO, dichloromethane (DCM), and dimethylformamide (DMF). The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are capable of solvating the polar ether linkages of the PEG chain and the carbonyl of the Boc group. DMSO is a confirmed solvent.[] |
| Chlorinated | Dichloromethane (DCM) | Soluble | The molecule possesses sufficient nonpolar character from the propargyl and Boc groups to dissolve in moderately polar chlorinated solvents. Related PEG3 compounds show solubility in DCM. |
| Alcohols | Methanol, Ethanol | Soluble | The polarity of the PEG chain and its ability to hydrogen bond with the solvent should promote solubility. |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | The ether linkages in both the solute and solvent are compatible, suggesting good solubility. |
| Aqueous | Water | Moderately Soluble | The hydrophilic PEG3 chain will enhance aqueous solubility. However, the hydrophobic propargyl and Boc groups will limit its overall solubility in purely aqueous solutions without co-solvents. |
| Nonpolar | Hexanes, Toluene | Sparingly Soluble | The dominant hydrophilic character of the PEG3 linker is expected to result in poor solubility in nonpolar hydrocarbon solvents. |
Experimental Protocol for Solubility Determination
The following is a general experimental workflow for determining the qualitative and quantitative solubility of this compound.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, DMSO, DCM, methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Qualitative Solubility Assessment
-
Sample Preparation: Add approximately 1-2 mg of this compound to a small vial.
-
Solvent Addition: Add 0.1 mL of the test solvent to the vial.
-
Observation: Vortex the mixture for 30 seconds and visually inspect for dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Sparingly Soluble: Partial dissolution is observed.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Shake-Flask Method)
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the filtered saturated solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: A flowchart outlining the qualitative and quantitative methods for determining the solubility of this compound.
References
Propargyl-PEG3-OCH2-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the specific SDS for the product you are using and adhere to your institution's safety protocols. The information herein is compiled from publicly available data on the compound's constituent parts and related chemical structures, as a specific SDS for Propargyl-PEG3-OCH2-Boc was not available at the time of writing.
Introduction
This compound is a heterobifunctional linker molecule commonly employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a propargyl group for click chemistry reactions, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc (tert-butyloxycarbonyl) protecting group. Understanding the safety and handling precautions for this reagent is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the known and anticipated hazards, recommended handling procedures, and emergency protocols.
Hazard Identification and Classification
Potential Hazards:
-
Eye Irritation: Chemicals, in general, can be irritating to the eyes.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Flammability: The propargyl group is associated with flammability. Propargyl alcohol, for instance, is a flammable liquid.
-
Reactivity: The terminal alkyne of the propargyl group can react exothermically with certain reagents. Propargyl-containing compounds can form explosive metal acetylides with certain metals.
Quantitative Data Summary
Due to the absence of specific toxicological and physicochemical data for this compound, the following tables summarize data for its constituent parts or related molecules to provide an informed perspective on its potential properties.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₂₆O₆ | ChemScene[1] |
| Molecular Weight | 302.36 g/mol | ChemScene[1] |
| Appearance | Not specified, likely a solid or oil | General chemical properties |
| Storage Temperature | 2-8°C, Sealed in dry | ChemScene[1] |
Table 2: Toxicological Data (of Related Compounds)
| Compound | Data Type | Value | Species | Route |
| Propargyl Alcohol | LD50 | 70 mg/kg | Rat | Oral |
| Propargyl Alcohol | LC50 | 2000 ppm/2H | Rat | Inhalation |
| Polyethylene Glycol (PEG) Ethers | LD50 | 1000-2000 mg/kg | Animal | Oral[2][3] |
Experimental Protocols: Safe Handling and Use
Adherence to strict laboratory protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A mandatory PPE workflow should be followed at all times.
Caption: Personal Protective Equipment (PPE) Workflow.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Weighing and Solution Preparation
-
Designate a specific area within the fume hood for weighing the compound.
-
Use an analytical balance with a draft shield.
-
Transfer the solid carefully to a tared vial using a spatula.
-
Add the desired solvent slowly to the vial.
-
Cap the vial securely and mix by vortexing or gentle agitation until fully dissolved.
Storage
-
Store this compound in its original, tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and reactive metals.
Spill and Waste Disposal
The following diagram illustrates the general workflow for managing a chemical spill.
Caption: Chemical Spill Response Workflow.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not pour down the drain.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. The propargyl group can react with heavy metal salts to form explosive acetylides.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Logical Relationships in Hazard Mitigation
The safe handling of this compound relies on a hierarchical approach to control exposures.
Caption: Hierarchy of Hazard Controls.
This guide provides a framework for the safe handling of this compound in a research environment. By understanding the potential hazards and adhering to the recommended protocols, researchers can minimize risks and maintain a safe laboratory setting. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG3-OCH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
This document provides detailed application notes and protocols for the use of Propargyl-PEG3-OCH2-Boc , a versatile polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs. This linker features a terminal propargyl group for "click chemistry" conjugation and a Boc-protected functional group, offering a modular and efficient approach to PROTAC assembly.
Chemical Structure and Properties
This compound is a bifunctional linker with the following key features:
-
Propargyl Group: The terminal alkyne functionality allows for highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
-
PEG3 Spacer: The three-unit polyethylene glycol chain enhances the solubility and can improve the cell permeability of the resulting PROTAC. The flexibility of the PEG chain can also facilitate the optimal orientation of the two ligands for ternary complex formation.
-
Boc-Protected Group: The tert-butyloxycarbonyl (Boc) protecting group masks a reactive functional group (an amine precursor), which can be deprotected to allow for conjugation to the other ligand, typically through an amide bond formation.
| Property | Value |
| Molecular Formula | C₁₅H₂₇NO₆ |
| Molecular Weight | 317.38 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, and Methanol |
| Storage | Store at -20°C for long-term stability |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a two-stage process: 1) initial conjugation of one ligand to the linker after deprotection of the Boc group, followed by 2) "click chemistry" to attach the second ligand.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine (Propargyl-PEG3-OCH2-NH₂).
Protocol 2: Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand
This protocol outlines the formation of an amide bond between the deprotected linker and a ligand bearing a carboxylic acid group.
Materials:
-
Propargyl-PEG3-OCH2-NH₂ (from Protocol 1)
-
Ligand of interest with a carboxylic acid group (e.g., a warhead or E3 ligase ligand) (1.0 eq)
-
HATU (1,[(Dimethylamino)(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) and Propargyl-PEG3-OCH2-NH₂ (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the alkyne-functionalized intermediate (Ligand-Linker-Alkyne).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate the alkyne-functionalized intermediate with an azide-modified ligand.
Materials:
-
Alkyne-functionalized intermediate (from Protocol 2) (1.0 eq)
-
Azide-modified ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
A suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO and water)
-
Reaction vial
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified ligand (1.1 eq) in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
PROTAC-Mediated Protein Degradation Pathway
The synthesized PROTAC facilitates the degradation of the target protein by hijacking the ubiquitin-proteasome system.
Representative Data
While specific data for a PROTAC synthesized with this compound is not yet widely published, the following table presents representative data for PROTACs utilizing similar PEG3 linkers to demonstrate the expected performance metrics. The choice of warhead, E3 ligase ligand, and target protein will significantly influence these values.
| PROTAC Example (Target-Linker-E3 Ligase) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 - PEG3 - CRBN | 50 | >90 | HeLa |
| BTK - PEG3 - CRBN | 25 | >95 | MOLM-14 |
| AR - PEG3 - VHL | 10 | >85 | VCaP |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data is illustrative and compiled from various sources in the literature for PROTACs with similar linkers.
Conclusion
This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a systematic and efficient assembly process, combining the robustness of amide bond formation with the high efficiency of click chemistry. The inclusion of a PEG3 spacer can confer favorable physicochemical properties to the final PROTAC molecule. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in the development of novel protein degraders for therapeutic and research applications.
Application Notes and Protocols for Propargyl-PEG3-OCH2-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-OCH2-Boc is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker features a terminal alkyne group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific conjugation method.[5][6] The other end of the linker is equipped with a Boc-protected amine, which allows for subsequent deprotection and further functionalization. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the resulting conjugate.[7][8]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions and the subsequent deprotection of the Boc group, enabling the versatile construction of complex biomolecules and targeted therapeutics like PROTACs.
Core Applications
-
PROTAC Synthesis: The primary application of this compound is in the modular synthesis of PROTACs.[5][] The alkyne group can be "clicked" onto an azide-functionalized ligand for a target protein or an E3 ligase, while the deprotected amine can be coupled to the other binding moiety.
-
Bioconjugation: This linker can be used to attach molecules to biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide group.[10]
-
Surface Modification: The alkyne group can be used to immobilize molecules onto azide-functionalized surfaces.
-
Fluorescent Labeling: A fluorescent dye containing an azide group can be attached to the linker, which can then be conjugated to other molecules.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the "click" reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., azide-functionalized protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for biological applications)
-
Solvent: e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or a mixture of water and a miscible organic solvent like t-butanol or DMSO.
Procedure:
-
Dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 equivalent) in water or the reaction solvent.
-
In another vial, prepare a solution of copper(II) sulfate (0.1-0.2 equivalent) in water or the reaction solvent. If using TBTA, pre-mix the CuSO₄ with TBTA (1.0 equivalent relative to CuSO₄) in the solvent.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the copper(II) sulfate solution (or the pre-mixed CuSO₄/TBTA solution) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent.
-
Purify the product using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of the deprotecting agent. A common condition is a 20-50% solution of TFA in DCM.[11][12]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting amine salt can often be used directly in the next step. If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Data Presentation
The efficiency of the CuAAC reaction can be influenced by various factors including the solvent, catalyst system, and reaction time. Below is a table summarizing representative yields for CuAAC reactions involving PEG linkers under different conditions.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| mPEG-alkyne | Azido-coumarin | CuSO₄ / Sodium Ascorbate | scCO₂ | 24 | 82.32 | [13] |
| mPEG-alkyne | Azido-coumarin | CuSO₄ / Sodium Ascorbate | scCO₂ | 48 | 87.14 | [14] |
| PEG-functionalized alkyne | Azide-functionalized resorcinarene | CuBr / PMDETA | DMF | 48 | 84 | [15] |
| Propargyl-activated PEGs | Azidohomoalanine-IFNb | CuSO₄ / Sodium Ascorbate / TBTA | Aqueous Buffer with SDS | N/A | High Conversion | [10] |
| Alkyne-linked sEH inhibitors | Azide-functionalized CRBN-ligands | Copper-catalyzed | N/A | N/A | N/A | [16] |
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This diagram illustrates the signaling pathway through which a PROTAC molecule induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Conjugation of an Antibody-Drug Conjugate (ADC) with Propargyl-PEG3-OCH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and off-target toxicity.[2][3][4] The design of an ADC is a meticulous process involving three key components: a specific monoclonal antibody, a highly potent cytotoxic drug, and a chemical linker that connects the two.[][] The linker is a critical element that influences the ADC's stability, pharmacokinetics, and the mechanism of payload release.[2][3]
Polyethylene glycol (PEG) linkers are widely utilized in ADC development due to their ability to improve solubility, enhance stability, prolong circulation half-life, and reduce immunogenicity.[][7][8] This document provides a detailed, step-by-step guide for the conjugation of a payload to an antibody using a specific heterobifunctional linker, Propargyl-PEG3-OCH2-Boc. This linker features a propargyl group for click chemistry-mediated attachment to the antibody and a Boc-protected amine for subsequent conjugation of the cytotoxic payload.
The following protocols will detail the necessary steps, from antibody modification and linker conjugation to payload attachment and final purification and characterization of the ADC.
Principle of the Method
The conjugation strategy outlined here is a multi-step process designed to create a stable and well-defined ADC. The overall workflow is depicted below. It involves the initial modification of the antibody to introduce an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with the propargyl-functionalized linker.[9] Subsequently, the Boc protecting group on the linker is removed to reveal a primary amine, which is then used to attach an amine-reactive cytotoxic payload.
Materials and Equipment
Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab)
-
This compound
-
Azide modification reagent (e.g., Azido-dPEG®-NHS Ester)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Trifluoroacetic Acid (TFA)
-
Amine-reactive cytotoxic payload (e.g., MMAE-NHS Ester)
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)[10]
-
Click Reaction Buffer (e.g., PBS, pH 7.4)
-
Deprotection Buffer (e.g., 95:5 TFA:Water)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
-
Quenching Reagent (e.g., Tris-HCl or Glycine)[10]
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Columns:
-
Deionized Water
Equipment
-
UV-Vis Spectrophotometer
-
HPLC system with UV and/or mass spectrometry detectors[14]
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Reaction vials
-
Stir plate and stir bars
-
Nitrogen gas line
-
Lyophilizer (optional)
Experimental Protocols
Protocol 1: Antibody Modification with Azide Groups
This protocol describes the introduction of azide functional groups onto the antibody via reaction with primary amines (e.g., lysine residues) using an NHS ester-functionalized azide reagent.[10][15]
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Amine Reaction Buffer (pH 8.0-8.5). Ensure the buffer is free of primary amines like Tris.[11]
-
If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Amine Reaction Buffer using a desalting column or dialysis.
-
-
Azide Reagent Preparation:
-
Prepare a 10 mM stock solution of the Azido-dPEG®-NHS Ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the azide reagent stock solution to the antibody solution at a specific molar excess (e.g., 5- to 20-fold molar excess of reagent to antibody). The optimal ratio should be determined empirically to achieve the desired degree of modification.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted azide reagent by size-exclusion chromatography (SEC) using a pre-packed desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 2: Click Reaction with this compound
This protocol details the copper-catalyzed click chemistry reaction to conjugate the propargyl-linker to the azide-modified antibody.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Click Reaction Setup:
-
In a reaction vial, combine the azide-modified antibody (from Protocol 1) with the this compound stock solution. A 10- to 30-fold molar excess of the linker is recommended.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio and let them stand for 2-3 minutes.
-
Add the CuSO4/THPTA mixture to the antibody-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the resulting antibody-linker conjugate using SEC to remove excess linker and reaction components, exchanging the buffer to PBS, pH 7.4.
-
Determine the protein concentration of the purified conjugate.
-
Protocol 3: Boc Deprotection
This step removes the Boc protecting group to expose the primary amine for payload conjugation.
-
Deprotection Reaction:
-
Lyophilize the purified antibody-linker conjugate or perform a buffer exchange into a low pH compatible buffer.
-
Resuspend the lyophilized powder or the buffer-exchanged conjugate in a cold solution of 95% Trifluoroacetic Acid (TFA) and 5% water.
-
Incubate on ice for 30 minutes.
-
-
Removal of TFA:
-
Immediately purify the deprotected antibody-linker conjugate using SEC with a column pre-equilibrated in PBS, pH 7.4 to remove TFA.
-
Pool the protein fractions and determine the concentration.
-
Protocol 4: Payload Conjugation
This protocol describes the final step of attaching the amine-reactive cytotoxic payload.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the amine-reactive payload (e.g., MMAE-NHS Ester) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the deprotected antibody-linker conjugate in PBS, pH 7.4, add the payload stock solution. A 3- to 10-fold molar excess of the payload over the antibody is a typical starting point.
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or Glycine and incubating for 15 minutes.[10]
-
-
Final Purification:
-
Purify the final ADC using SEC to remove unconjugated payload and other small molecules.
-
For further purification and to separate different Drug-to-Antibody Ratio (DAR) species, Hydrophobic Interaction Chromatography (HIC) can be employed.[16]
-
Data Presentation: Reaction Conditions Summary
The following table summarizes typical reaction conditions. These should be optimized for each specific antibody-payload combination.
| Parameter | Protocol 1: Azide Modification | Protocol 2: Click Reaction | Protocol 3: Boc Deprotection | Protocol 4: Payload Conjugation |
| Antibody Conc. | 5-10 mg/mL | 2-5 mg/mL | 2-5 mg/mL | 2-5 mg/mL |
| Buffer | Amine Reaction Buffer, pH 8.0-8.5 | PBS, pH 7.4 | 95:5 TFA:Water | PBS, pH 7.4 |
| Reagent Molar Excess | 5-20x (Azide-NHS Ester) | 10-30x (Propargyl-Linker) | N/A | 3-10x (Payload-NHS Ester) |
| Reaction Time | 1-2 hours | 2-4 hours | 30 minutes | 1-2 hours |
| Temperature | Room Temperature | Room Temperature | 0°C (on ice) | Room Temperature |
| Purification Method | SEC | SEC | SEC | SEC, HIC |
Characterization of the Final ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[4][17]
Key Characterization Assays
| Analytical Method | Parameter Measured | Typical Expected Result |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR)[1] | Average DAR of 2-4 |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, purity[12][16] | Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation[17] | Monomeric ADC peak >95% |
| SDS-PAGE (reducing & non-reducing) | Conjugation confirmation, purity[11] | Shift in molecular weight of antibody chains upon conjugation |
| Mass Spectrometry (LC-MS) | Intact mass of ADC, DAR confirmation[12][14][16] | Mass peaks corresponding to the antibody conjugated with different numbers of drug-linker moieties |
| Antigen Binding Assay (ELISA) | Binding affinity to target antigen[11] | Retention of binding affinity comparable to the unconjugated antibody |
| In Vitro Cytotoxicity Assay | Potency and specificity[4] | Potent cell-killing of antigen-positive cells, with significantly lower toxicity on antigen-negative cells |
Conclusion
The protocol described provides a comprehensive framework for the synthesis of an Antibody-Drug Conjugate using a this compound linker. This method combines the robustness of click chemistry for linker attachment with the versatility of amine-reactive chemistry for payload conjugation. Careful optimization of reaction conditions and thorough characterization of the final product are critical for developing a safe and effective ADC therapeutic.[11] The use of PEG linkers in this process is anticipated to confer favorable pharmacokinetic properties to the resulting ADC, potentially leading to an improved therapeutic outcome.[][7][8]
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Propargyl-PEG3-OCH2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition guidelines for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of Propargyl-PEG3-OCH2-Boc. This versatile linker is frequently employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. The methodologies outlined below are designed to ensure high-yield, efficient, and reliable conjugation.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," facilitates the rapid and regioselective formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[][][3] this compound is a heterobifunctional linker featuring a terminal alkyne for CuAAC and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the resulting conjugate, which can be critical for biological activity.[4][] The Boc protecting group offers a stable handle for orthogonal deprotection and subsequent functionalization.
This document outlines standard and optimized reaction conditions, detailed experimental protocols, and troubleshooting guidelines for the successful implementation of this compound in your research and development workflows.
Reaction Scheme
The fundamental reaction involves the coupling of the terminal alkyne of this compound with an azide-functionalized molecule of interest (R-N₃) in the presence of a copper(I) catalyst.
This compound + R-N₃ ---(Cu(I) catalyst)---> Boc-HN-CH₂-O-PEG₃-Triazole-R
Data Presentation: Reaction Condition Optimization
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and reaction time. The following tables summarize typical conditions and expected outcomes for the conjugation of this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst System | Ligand | Typical Concentration (mol%) | Advantages | Considerations |
| CuSO₄ / Sodium Ascorbate | THPTA | 1-5 (CuSO₄), 5-10 (NaAsc) | Water-soluble, ideal for bioconjugation, protects cargo from oxidation.[6][7] | Requires fresh preparation of sodium ascorbate solution. |
| CuSO₄ / Sodium Ascorbate | TBTA | 1-5 (CuSO₄), 5-10 (NaAsc) | High reaction rates, good for organic solvents. | Limited solubility in purely aqueous media. |
| CuI | None or DIPEA | 1-10 | Simple system, effective in organic solvents like DMF. | Can be sensitive to air oxidation. |
| CuBr | PMDETA | 1-5 | Good for reactions in organic solvents. | Ligand can be viscous and require careful handling. |
Table 2: Solvent Systems and Reaction Parameters
| Solvent System | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Notes |
| tBuOH / H₂O (1:1) | Room Temperature | 1 - 4 hours | > 90% | Excellent for a wide range of substrates. |
| DMSO / H₂O (1:1) | Room Temperature | 1 - 4 hours | > 90% | Good for less soluble reactants. |
| DMF | 25 - 50 | 2 - 8 hours | > 85% | Suitable for organic-soluble reactants. |
| Supercritical CO₂ | 35 | 24 hours | ~82% | An environmentally friendly "green" chemistry approach.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in a Mixed Aqueous/Organic System
This protocol is suitable for most applications and offers high yields and clean reaction profiles.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (tBuOH)
-
Deionized Water
-
Reaction vessel (e.g., Eppendorf tube or round-bottom flask)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Dissolve this compound and the azide-containing molecule in a 1:1 mixture of tBuOH and deionized water to the desired concentration (typically 1-10 mM).
-
-
Reaction Setup:
-
In the reaction vessel, combine the solution of this compound (1.0 equivalent) and the azide-containing molecule (1.0 - 1.2 equivalents).
-
Add the THPTA solution (typically 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (typically 5-10 mol% relative to the limiting reagent).
-
Cap the reaction vessel and allow the reaction to proceed at room temperature with stirring or gentle agitation.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.[6]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: CuAAC in an Organic Solvent (DMF)
This protocol is recommended when dealing with reactants that have poor solubility in aqueous media.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 equivalent) and the azide-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).
-
Add CuI (1-10 mol%) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat to 40-50°C if necessary.
-
Monitor the reaction by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the CuAAC of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the copper source is not oxidized. |
| Poor solubility of reactants | Try a different solvent system (e.g., add DMSO or DMF). | |
| Presence of chelating agents in buffers | Use non-chelating buffers or add excess copper and ligand. | |
| Multiple Products | Side reactions (e.g., Glaser coupling) | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Impure starting materials | Purify starting materials before the reaction. | |
| Difficulty in Purification | Co-elution of product and ligand | Use a water-soluble ligand (THPTA) that can be removed by aqueous extraction. |
| Product instability | The triazole product is generally very stable. Check the stability of other functional groups in your molecule. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition of this compound is a robust and highly efficient conjugation method. By carefully selecting the catalyst, ligand, and solvent system, researchers can achieve high yields of the desired conjugate with minimal side products. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this versatile linker in a wide range of scientific and drug development applications.
References
- 3. Click Chemistry [organic-chemistry.org]
- 4. precisepeg.com [precisepeg.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Boc Deprotection of Propargyl-PEG3-OCH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from Propargyl-PEG3-OCH2-Boc, yielding the corresponding primary amine as its trifluoroacetate (TFA) salt. The described method utilizes a standard solution of trifluoroacetic acid in dichloromethane (DCM), a widely accepted and robust procedure for Boc group removal. This protocol has been developed to ensure the integrity of the propargyl and PEG functionalities, which are crucial for subsequent bioconjugation or derivatization reactions.
Introduction
This compound is a heterobifunctional linker commonly employed in chemical biology and drug development. The propargyl group allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the Boc-protected amine provides a latent primary amine for conjugation to various biomolecules or surfaces. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Removal of the Boc protecting group is a critical step to unmask the amine functionality for subsequent reactions. Trifluoroacetic acid is the reagent of choice for this transformation due to its efficacy and the volatility of its byproducts. A key consideration for this specific substrate is the stability of the propargyl group and the PEG linker's ether bonds under strong acidic conditions. Extensive evidence suggests that both the propargyl group and the PEG ether linkages are stable under the conditions outlined in this protocol.[1]
Experimental Protocol
Materials
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., 10% Methanol in DCM)
-
Potassium permanganate stain
-
LC-MS system
-
Rotary evaporator
-
High-vacuum pump
Procedure
-
Reaction Setup:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with nitrogen or argon gas.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to a solution in 10 mL of DCM, add 10 mL of TFA for a 50% solution.
-
Optional: If the substrate is suspected to be sensitive to the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed, which typically takes 1-2 hours.
-
TLC Analysis: Spot the reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., 10% Methanol in DCM). The starting material (Boc-protected) will have a higher Rf value than the product (free amine), which is more polar. Visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate. The reaction is complete when the starting material spot is no longer visible.[2][3][4][5][6]
-
LC-MS Analysis: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. The reaction is complete upon the disappearance of the peak corresponding to the mass of the starting material and the appearance of a new peak corresponding to the mass of the deprotected product (as the free amine).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting product, Propargyl-PEG3-OCH2-NH2 as its TFA salt, is often obtained as an oil or a waxy solid and can be used directly in the next step without further purification.
-
-
Optional: Conversion to Free Amine:
-
If the free amine is required, dissolve the TFA salt residue in a suitable organic solvent (e.g., DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Data Presentation
| Parameter | Recommended Conditions |
| Substrate Concentration | 0.1 - 0.2 M |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) in DCM |
| Scavenger (Optional) | Triisopropylsilane (TIS), 2.5-5% (v/v) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours (monitor by TLC or LC-MS) |
| Work-up | Evaporation of solvent and excess TFA, co-evaporation with toluene |
Diagrams
Caption: Workflow for the Boc deprotection of this compound.
Conclusion
The protocol described herein provides a reliable and efficient method for the deprotection of this compound. The use of TFA in DCM is a standard procedure that is well-tolerated by both the propargyl and PEG moieties of the molecule. Following this protocol will yield the desired primary amine, ready for subsequent conjugation reactions, in high purity. Careful monitoring of the reaction and thorough removal of excess TFA are critical for obtaining the best results.
References
- 1. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Propargyl-PEG3-OCH2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of Propargyl-PEG3-OCH2-Boc, a heterobifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) for efficient separation of the target compound from synthetic impurities. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a visual representation of the purification workflow.
Introduction
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs, relies on high-purity linkers to ensure homogeneity and efficacy of the final bioconjugate.[1][] this compound is a key building block, featuring a terminal alkyne for click chemistry and a Boc-protected amine, connected by a flexible polyethylene glycol (PEG) spacer.[3][4][5] The inherent hydrophilicity and biocompatibility of the PEG chain improve the solubility and pharmacokinetic properties of the resulting conjugates.[3][6] However, the synthesis of such linkers can result in a mixture of related impurities, necessitating a reliable purification strategy.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of PEGylated and Boc-protected compounds.[][8] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase. This method provides excellent resolution and is scalable for preparative purposes. This application note outlines a validated RP-HPLC protocol for the purification of this compound, ensuring high purity for downstream applications in drug development.
Experimental Protocol
This protocol is designed for the purification of this compound using a preparative RP-HPLC system.
1. Materials and Reagents
-
Crude this compound conjugate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for sample dissolution and injector cleaning)
-
HPLC system with a preparative pump, autosampler, column oven, UV-Vis detector, and fraction collector
-
Preparative C18 HPLC column (e.g., 19 x 150 mm, 5 µm particle size)
-
Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size) for purity analysis
-
Rotary evaporator or lyophilizer for solvent removal
2. Sample Preparation
-
Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. HPLC Instrumentation and Conditions
The following parameters are recommended for the purification. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 19 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-70% B over 25 min | 20-70% B over 20 min |
| Flow Rate | 15 mL/min | 1 mL/min |
| Column Temperature | 45°C | 45°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 1-5 mL (sample loop dependent) | 10 µL |
4. Purification and Analysis Procedure
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared crude sample onto the column.
-
Initiate the gradient elution and monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main product peak. The retention time of the product should be determined from a preliminary analytical run.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Care should be taken to avoid excessive heat, which could lead to the deprotection of the Boc group.[9]
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Data Presentation
The following table summarizes the expected results from the HPLC purification and analysis of this compound.
| Sample | Retention Time (min) | Purity by UV at 220 nm (%) | Recovery (%) |
| Crude Material | 12.5 | 75.3 | N/A |
| Purified Product | 12.5 | >98.5 | ~85 |
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides an effective and reproducible strategy for the purification of this compound conjugates. The use of a C18 stationary phase with an acetonitrile/water gradient containing TFA allows for excellent separation of the target molecule from synthesis-related impurities. The protocol can be adapted for various scales of purification, making it a valuable tool for researchers and professionals in drug development requiring high-purity PEG linkers for their conjugation chemistries. The final product, obtained with a purity of >98.5%, is suitable for demanding applications in the synthesis of well-defined bioconjugates.
References
Application Notes and Protocols for the Characterization of Propargyl-PEG3-OCH2-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used to characterize Propargyl-PEG3-OCH2-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1][2][3][4] The following protocols and data will enable researchers to verify the identity, purity, and stability of this critical reagent.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify all proton and carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the derivative and for preparative purification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Structural and Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₆ |
| Molecular Weight | 302.36 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in most organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of similar structures and established chemical shift principles.[5][6][7]
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| a (C≡C-H ) | ~2.45 | t | 1H |
| b (-O-CH ₂-C≡CH) | ~4.20 | d | 2H |
| c, d, e (-O-CH ₂-CH ₂-O-) | 3.60 - 3.75 | m | 12H |
| f (-O-CH ₂-O-Boc) | ~4.15 | s | 2H |
| g (-C(CH ₃)₃) | ~1.47 | s | 9H |
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms are provided below. These values are based on known shifts for similar functional groups.[8][9][10][11][12]
| Carbons (Label) | Predicted Chemical Shift (ppm) |
| 1 (C ≡C-H) | ~80 |
| 2 (-C≡C -H) | ~75 |
| 3 (-O-C H₂-C≡CH) | ~58 |
| 4, 5, 6, 7, 8, 9 (-O-C H₂-C H₂-O-) | 69 - 71 |
| 10 (-O-C H₂-O-Boc) | ~67 |
| 11 (-C (CH₃)₃) | ~82 |
| 12 (-C(C H₃)₃) | ~28 |
| 13 (C =O) | ~155 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis: Integrate the proton peaks and compare the chemical shifts and multiplicities to the predicted values to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+Na]⁺ | 325.16 |
| [M+H]⁺ | 303.18 |
| [M-Boc+H]⁺ | 203.12 |
| [M-C(CH₃)₃+H]⁺ | 247.12 |
Predicted Fragmentation Pattern
The molecule is expected to fragment via cleavage of the ether linkages and the Boc protecting group.[13][14][15]
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).
-
-
Data Analysis: Compare the observed m/z values with the predicted values for the parent ion and key fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the this compound derivative. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[16][17] A mass spectrometer can also be used as a detector (LC-MS).
Recommended HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | ELSD, CAD, or MS |
Experimental Workflow: HPLC Analysis
Caption: HPLC Experimental Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups.
Expected FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Alkyne C-H stretch | ~3300 |
| Alkyne C≡C stretch | ~2120 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carbamate) | ~1700 |
| C-O-C stretch (ether) | 1050 - 1150 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat oil to a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Logical Relationship of Analytical Techniques
The characterization of this compound follows a logical progression, with each technique providing complementary information.
Caption: Logical Workflow for Characterization and Use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PChem Teaching Lab | Tables and Charts [l4labs.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2][3][4] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2][3][4] This results in a longer circulation half-life, reduced dosing frequency, and potentially improved patient compliance.
Propargyl-PEG3-OCH2-Boc is a heterobifunctional linker that facilitates the site-specific PEGylation of peptides. This linker contains a propargyl group (an alkyne) for covalent attachment to an azide-modified peptide via "click chemistry," a PEG3 spacer to impart the beneficial properties of PEGylation, and a Boc-protected amine for further functionalization or to cap the terminus. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for peptide conjugation, proceeding with high yields and selectivity under mild reaction conditions.[5][6][7][8][9]
These application notes provide detailed protocols for the bioconjugation of azide-modified peptides with this compound using both CuAAC and SPAAC methodologies. Additionally, it outlines methods for the purification and characterization of the resulting PEGylated peptides and presents an example of their application in targeted drug delivery.
Data Presentation
Table 1: Representative Quantitative Data for Peptide Bioconjugation with this compound via Click Chemistry
| Parameter | CuAAC | SPAAC | Method of Analysis | Reference |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours | LC-MS | [5][6] |
| Typical Yield | > 90% | > 95% | RP-HPLC | [5][6] |
| Purity | > 95% | > 98% | RP-HPLC | [10] |
| Peptide Conversion | > 95% | > 99% | LC-MS | [5][6] |
Note: The data presented are representative values based on typical click chemistry efficiencies and may vary depending on the specific peptide sequence, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified peptide to this compound using a copper(I) catalyst.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic solvent (e.g., DMSO or DMF)
-
Nitrogen or Argon gas
-
Reaction vials
-
Stir plate and stir bar
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the azide-modified peptide in the degassed, amine-free buffer to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound (e.g., 100 mM) in an organic solvent like DMSO.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO4 (e.g., 50 mM) in deionized water.
-
Prepare a stock solution of THPTA (e.g., 250 mM) in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM) in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-modified peptide solution.
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution to the peptide solution.
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the peptide/linker solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Purge the reaction vial with nitrogen or argon gas and seal it.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours.
-
Monitor the reaction progress by LC-MS or RP-HPLC.
-
-
Purification:
-
Upon completion, purify the PEGylated peptide from excess reagents and catalyst using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids the use of a potentially cytotoxic copper catalyst. It requires the peptide to be modified with a strained alkyne (e.g., DBCO, BCN) and the PEG linker to contain an azide. For the purpose of this protocol with this compound, we will assume the peptide is azide-modified and a strained cyclooctyne-PEG linker would be used. However, to illustrate the SPAAC principle with the given reagent, a conceptual adaptation is provided where a strained azide would be required on the peptide. A more practical approach would be to use a commercially available Azido-PEG3-OCH2-Boc linker with a strained alkyne-modified peptide. For the purpose of providing a protocol with the specified reagent, we will proceed with the assumption that a suitable strained azide partner is available on the peptide.
Materials:
-
Azide-modified peptide (ideally with a strained azide for catalyst-free reaction)
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Reaction vials
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the azide-modified peptide in the amine-free buffer to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-modified peptide solution.
-
Add 1.1 to 1.5 molar equivalents of the this compound stock solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 30 minutes to 4 hours, depending on the reactivity of the strained azide.
-
Monitor the reaction progress by LC-MS or RP-HPLC.
-
-
Purification:
-
Purify the PEGylated peptide using SEC or RP-HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide bioconjugation.
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGYLATION: an important approach for novel drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Application of Fluorescent Probes using Propargyl-PEG3-OCH2-Boc
Introduction
This document provides detailed protocols for the synthesis of a versatile, alkyne-functionalized fluorescent probe starting from the heterobifunctional linker, Propargyl-PEG3-OCH2-Boc. This linker features a terminal alkyne group for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and a Boc-protected primary amine.
The overall strategy involves a two-step synthesis:
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine.
-
Fluorophore Conjugation: Coupling of an amine-reactive (e.g., NHS ester) fluorescent dye to the newly exposed amine, yielding a stable amide bond.
The resulting propargyl-PEG-fluorophore conjugate is a valuable tool for researchers in drug development and cell biology. The PEG linker enhances solubility and reduces steric hindrance, while the terminal alkyne allows for efficient and specific covalent attachment to azide-modified biomolecules such as proteins, nucleic acids, or small molecule targets.[1][2] This enables applications in cellular imaging, high-throughput screening, and diagnostics.[3][4][5]
Synthesis Workflow
The synthesis proceeds via two main experimental stages followed by purification and application.
Figure 1: Overall experimental workflow from the starting linker to a labeled biomolecule.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the corresponding primary amine as a TFA salt.[6][7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution. A common method is to use a 25-50% v/v solution of TFA in DCM.[6]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (3x).[8]
-
The resulting crude product, Propargyl-PEG3-OCH2-NH3+TFA-, is a viscous oil or solid and is typically used in the next step without further purification.
| Parameter | Condition | Reference |
| Solvent | Dichloromethane (DCM) | [6][8] |
| Reagent | Trifluoroacetic Acid (TFA) | [7] |
| Reagent Ratio | 25-50% TFA in DCM (v/v) | [6] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 1 - 2 hours | [6] |
| Expected Yield | >95% (crude) | [8] |
Table 1: Summary of typical conditions for Boc deprotection.
Protocol 2: Conjugation with Amine-Reactive Fluorophore
This protocol details the coupling of the deprotected amine with an N-hydroxysuccinimide (NHS) ester-activated fluorophore.[9][10]
Materials:
-
Crude Propargyl-PEG3-OCH2-Amine (from Protocol 1)
-
Amine-Reactive Fluorophore (e.g., Cy5-NHS ester, Fluorescein-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[9][10]
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial
Procedure:
-
Dissolve the crude amine TFA salt from Protocol 1 in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Add DIPEA (2-3 equivalents) to neutralize the TFA salt and raise the pH, ensuring the primary amine is deprotonated and reactive.[9]
-
In a separate vial, dissolve the amine-reactive fluorophore (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the fluorophore solution dropwise to the stirred amine solution.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4 °C.[10]
-
The reaction progress can be monitored by HPLC-MS.
-
Upon completion, the crude product is ready for purification. Optionally, the reaction can be quenched by adding a small amount of Tris or glycine buffer.
| Parameter | Condition | Reference |
| Solvent | 0.1 M Sodium Bicarbonate Buffer | [10] |
| pH | 8.3 - 8.5 | [9] |
| Amine:Dye Ratio | 1 : 1.0-1.2 (molar) | |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | [10] |
| Expected Purity (Pre-HPLC) | 20-80% (highly dependent on dye) | [11] |
Table 2: Summary of typical conditions for NHS ester conjugation.
Protocol 3: Purification and Characterization
The final fluorescent probe is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Acidify the crude reaction mixture with a small amount of TFA (to ~pH 2-3).
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the probe using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.
-
Collect fractions corresponding to the desired product peak, identified by UV-Vis absorbance at the fluorophore's λmax and a secondary wavelength (e.g., 260 nm).
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
Lyophilize the pure fractions to obtain the final Propargyl-PEG-Fluorophore probe as a colored powder.
-
Characterize the final product by measuring its absorbance and emission spectra to determine excitation/emission maxima and calculate the quantum yield relative to a known standard.[12][13]
| Parameter | Typical Value | Reference |
| Purity (Post-HPLC) | >95% | [11] |
| Quantum Yield (Φf) | 0.1 - 0.9 (fluorophore dependent) | [13][14] |
| Excitation Max (λex) | Fluorophore Dependent | - |
| Emission Max (λem) | Fluorophore Dependent | - |
Table 3: Typical characteristics of the final fluorescent probe.
Application Protocol: Labeling of Azide-Modified Proteins
This protocol describes how to use the synthesized Propargyl-PEG-Fluorophore to label a protein that has been metabolically or chemically modified to contain an azide group.[1][15][16]
Materials:
-
Purified Propargyl-PEG-Fluorophore probe
-
Azide-modified protein (Protein-N3) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[1]
-
Ligand stock solution (e.g., 50 mM THPTA in water)[17]
Procedure:
-
In a microcentrifuge tube, combine the Protein-N3 (1 equivalent) with the Propargyl-PEG-Fluorophore probe (2-5 equivalents).
-
Prepare a premixed catalyst solution by combining the CuSO4 stock with the THPTA ligand stock in a 1:5 molar ratio. Let it stand for 1-2 minutes.[1][17]
-
Add the premixed catalyst solution to the protein/probe mixture. The final copper concentration should be between 0.1 and 1 mM.[16]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[15]
-
Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.[1]
-
Remove unreacted probe and catalyst components using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance spectrum of the purified protein conjugate.
Application in Cellular Imaging
Fluorescent probes synthesized via this method are highly suitable for live-cell imaging applications.[4][18] For instance, a target protein can be expressed in cells as a fusion with an enzyme (e.g., HaloTag, SNAP-tag) that can be specifically functionalized with an azide. Subsequent treatment of the cells with the Propargyl-PEG-Fluorophore probe allows for covalent labeling and visualization of the protein's localization and dynamics.
Figure 2: Workflow for labeling and imaging a target protein in live cells.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. | Semantic Scholar [semanticscholar.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Use of a PEG-conjugated bright near-infrared dye for functional imaging of rerouting of tumor lymphatic drainage after sentinel lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Propargyl-PEG3-OCH2-Boc in Drug Delivery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-OCH2-Boc is a versatile, heterobifunctional linker molecule that has found significant application in the field of drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key features: a terminal propargyl group (an alkyne), a hydrophilic triethylene glycol (PEG3) spacer, and a Boc-protected aminooxy group. This combination of functionalities makes it an ideal building block for constructing complex bioconjugates.
The primary role of this compound is to serve as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] They consist of two ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. The linker's length and composition are critical for the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4]
The propargyl group of this linker is particularly important as it allows for facile conjugation to azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][5][6] The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][7][] The Boc-protected aminooxy end can be deprotected to reveal a reactive handle for conjugation to another molecule, such as a ligand for an E3 ligase.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for drug delivery research.
Key Applications
The principal application of this compound is in the modular synthesis of PROTACs. Its bifunctional nature allows for a convergent synthetic strategy where the target protein ligand and the E3 ligase ligand can be independently functionalized and then joined together using the linker.
A prominent example is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, which is a key regulator of oncogene expression.[3][9] Small molecule inhibitors of BRD4, such as JQ1, can be chemically modified to incorporate an azide group.[4] Similarly, ligands for the Cereblon (CRBN) E3 ligase, such as pomalidomide, can be modified to contain a reactive group that can be coupled to the other end of the linker. This compound can then be used to connect these two moieties via a CuAAC reaction.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs that utilize PEG linkers similar in length to this compound. This data is illustrative and serves as a benchmark for expected potency.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | Pomalidomide | Optimized PEG | < 1 | > 90 | Burkitt's Lymphoma | [3] |
| QCA-276 based PROTAC | BRD4 | Lenalidomide | PEG | pM range | > 90 | MV-4-11 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Propargyl-PEG3 Linker
This protocol describes a representative synthesis of a PROTAC targeting BRD4, using a JQ1 analog and a pomalidomide derivative, connected via a linker analogous to this compound through a CuAAC reaction.
Materials:
-
JQ1-azide
-
Pomalidomide derivative with a free amine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol)
Procedure:
Part A: Deprotection of this compound
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA, yielding the deprotected propargyl-PEG3-amine.
Part B: Coupling of Pomalidomide Derivative to the Linker
-
Dissolve the pomalidomide derivative with a carboxylic acid handle in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected propargyl-PEG3-amine from Part A to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pomalidomide-linker conjugate.
Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve JQ1-azide and the pomalidomide-linker conjugate in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4 and THPTA in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro Evaluation of BRD4 Degradation
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MV-4-11, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized PROTAC
-
DMSO (cell culture grade)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO only) and a positive control (a known BRD4 degrader, if available). For mechanism validation, include a condition with the PROTAC co-treated with a proteasome inhibitor like MG132.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate the cells for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of action of a PROTAC.
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with Propargyl-PEG3-OCH2-Boc
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on troubleshooting low yields when using Propargyl-PEG3-OCH2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC yield is very low. What are the most common synthetic steps that fail when using a Propargyl-PEG-Boc linker?
A1: Low overall yield in a multi-step PROTAC synthesis is a common challenge.[1] For a linker like this compound, the synthesis can be conceptually broken down into three key stages, each with potential pitfalls:
-
Boc Deprotection: Incomplete removal of the Boc protecting group, leading to unreacted amine and low yield in the subsequent coupling step.
-
First Coupling Reaction (e.g., Amide Bond Formation): Inefficient coupling of the deprotected linker amine to your first ligand (either the E3 ligase binder or the protein of interest (POI) binder).
-
Second Coupling Reaction (e.g., CuAAC "Click" Chemistry): Inefficient reaction between the linker's propargyl (alkyne) group and the azide-functionalized second ligand.[2]
The linker itself is a critical component influencing the physicochemical properties and ultimate success of the PROTAC.[3][4] It is crucial to monitor the reaction progress and purify the intermediate at each stage to pinpoint the source of low yield.
Q2: I suspect the Boc deprotection step is inefficient. How can I troubleshoot this?
A2: Incomplete Boc deprotection is a frequent cause of low yields.[5] The presence of starting material in your crude product (detectable by LC-MS or TLC) is a clear symptom.[6]
-
Cause 1: Insufficient Acid Strength or Time: Standard conditions (e.g., 20-50% TFA in DCM) may not be sufficient.[6]
-
Solution: Increase the reaction time and monitor closely by LC-MS. If the reaction stalls, consider increasing the concentration of Trifluoroacetic Acid (TFA). A study has shown that for some substrates, 55% TFA in DCM gives higher purity products than 100% TFA.[6]
-
Cause 2: Acid-Labile Functional Groups: Your ligand may contain other functional groups sensitive to strong acid, causing side reactions.
-
Solution: Use milder deprotection conditions. Alternatives to TFA/DCM include 4M HCl in 1,4-dioxane or using scavengers like triethylsilane (TES) to trap carbocations generated during deprotection and prevent side reactions.[6]
Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction is giving a low yield. What should I check?
A3: The CuAAC reaction is generally highly efficient, but several factors can lead to low yields.[7][8]
-
Cause 1: Copper Catalyst Oxidation/Inactivity: The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II).
-
Solution: Ensure your reducing agent (commonly sodium ascorbate) is fresh and used in excess (typically 2-5 equivalents). Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Cause 2: Poor Ligand/Reagent Solubility: The PEG linker enhances water solubility, but your ligands may be hydrophobic, leading to poor solubility in common aqueous solvent systems (e.g., t-BuOH/H2O).[9]
-
Solution: Co-solvents like DMF or DMSO can be used to improve solubility. Ensure all components are fully dissolved before initiating the reaction.
-
Cause 3: Catalyst Poisoning: Other functional groups in your molecules (e.g., unprotected thiols) can coordinate to the copper and inhibit catalysis.
-
Solution: Ensure that functional groups known to interfere with copper catalysts are appropriately protected.
Q4: The PEG linker seems to be making purification difficult, leading to product loss. What are the best purification strategies?
A4: The hydrophilicity and flexible nature of PEG linkers can indeed complicate purification, often leading to broad peaks in chromatography and difficulty in separating the product from starting materials or byproducts.[10][]
-
Strategy 1: Multi-Modal Chromatography: A single purification method is often insufficient. A combination of techniques is recommended.[10][12]
-
Size Exclusion Chromatography (SEC): Useful for removing excess, low-molecular-weight reagents like unreacted PEG linkers or ligands.[]
-
Reverse Phase HPLC (RP-HPLC): This is the most common and effective method for achieving high purity. Use a C18, C8, or C4 column with a water/acetonitrile gradient containing 0.1% TFA.[10]
-
Ion Exchange Chromatography (IEX): If your PROTAC has a net charge, IEX can be a powerful tool to separate it from neutral impurities.[][12]
-
-
Strategy 2: Optimize RP-HPLC Conditions: Do not use a generic gradient. A shallow gradient around the elution point of your compound will provide the best resolution to separate closely related impurities from your desired PEGylated PROTAC.[10]
Troubleshooting Guides
Issue 1: Low Yield in Boc Deprotection Step
This guide addresses the failure to efficiently remove the Boc protecting group from the Propargyl-PEG3-OCH2-NHBoc linker or a linker-ligand conjugate.
| Symptom | Possible Cause | Recommended Solution |
| High amount of starting material remains (LC-MS analysis) | Insufficient acid concentration or reaction time. | Increase TFA concentration from 20% to 50% in DCM. Extend reaction time from 1h to 2-4h, monitoring every 30 mins.[6] |
| Multiple unidentified byproduct peaks (LC-MS analysis) | Degradation of acid-sensitive functional groups on the ligand. | Switch to a milder deprotection reagent such as 4M HCl in 1,4-dioxane at 0°C to room temperature.[6] |
| Product loss during aqueous workup | The resulting amine salt is water-soluble. | Avoid aqueous workup. After reaction, remove acid and solvent under reduced pressure (co-evaporate with toluene to remove residual TFA) and proceed directly to the next step with the crude amine salt.[6] |
Issue 2: Low Yield in CuAAC "Click" Reaction
This guide focuses on troubleshooting the final coupling step between the alkyne-functionalized intermediate and the azide-functionalized partner.
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not proceed; starting materials consumed slowly or not at all (TLC/LC-MS) | Inactive Cu(I) catalyst due to oxidation. | Use freshly prepared solutions. Add 5 mol% of a Cu(I)-stabilizing ligand like THPTA or TBTA. Ensure the reaction is run under an inert (N2 or Ar) atmosphere.[13] |
| Reagents precipitate out of solution during the reaction | Poor solubility of one or both coupling partners. | Change the solvent system. Instead of tBuOH/H2O, try a 3:1 mixture of DMF/H2O or DMSO/H2O to better solubilize all components. |
| Complex mixture of products; desired product is a minor component | Side reactions or degradation. Reactive oxygen species generated by the catalyst system can degrade sensitive residues.[13] | Degas the solvent thoroughly before adding the copper catalyst and sodium ascorbate to minimize dissolved oxygen. |
Experimental Protocols
Protocol 1: Optimized Boc Deprotection
This protocol is designed for substrates where standard TFA/DCM conditions may be insufficient or cause side reactions.
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-chilled solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salt is often used directly in the next step without further purification.
Protocol 2: Robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol incorporates best practices to maximize yield and minimize side reactions.
-
Dissolution: Dissolve the alkyne-containing component (1 equivalent) and the azide-containing component (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/H₂O 3:1). Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.3 equivalents) in degassed water.
-
Reaction Initiation: Add the catalyst solution to the solution from step 1.
-
Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Purify the crude product using column chromatography or preparative RP-HPLC.
Visualizations
Caption: A typical modular workflow for PROTAC synthesis using a propargyl-PEG-Boc linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry with Propargyl-PEG3-OCH2-Boc
Welcome to the technical support center for optimizing your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using Propargyl-PEG3-OCH2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your click chemistry reactions in a question-and-answer format.
Question: My click reaction with this compound has a low or no yield. What are the potential causes and how can I fix it?
Answer: Low or no yield in a CuAAC reaction can stem from several factors. Here is a systematic approach to troubleshooting this common issue:
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive Catalyst (Cu(II) form): The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[1] | Degas all solvents and solutions thoroughly before use. Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[1] Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Poor Reagent Quality: Degradation of this compound, the azide partner, or the reducing agent. | Verify the purity and integrity of your reagents using analytical methods like NMR or mass spectrometry. Use fresh, high-purity reagents. | |
| Insufficient Catalyst or Ligand: The concentration of the copper-ligand complex may be too low, especially if your substrates have chelating functionalities. | Increase the concentration of the copper-ligand complex. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to protect the catalyst and biomolecules.[2][3] | |
| Incomplete reaction | Steric Hindrance: The PEG linker, while improving solubility, can sometimes sterically hinder the reactive alkyne group, especially with bulky azide partners.[1] | Increase the reaction temperature moderately (e.g., to 37-50°C). Prolong the reaction time and monitor progress by TLC or LC-MS. Consider a linker with a longer PEG chain if steric hindrance is a persistent issue.[1] |
| Poor Solubility: While the PEG chain enhances water solubility, your azide partner or the final product might have limited solubility in the reaction medium. | Use a co-solvent such as DMSO, DMF, or tBuOH in a mixture with water to ensure all components remain in solution.[4] | |
| Incorrect Stoichiometry: An inappropriate ratio of alkyne to azide can lead to the incomplete consumption of the limiting reagent. | While a 1:1 ratio is standard, using a slight excess (e.g., 1.1-1.5 equivalents) of the less precious or more soluble reactant can drive the reaction to completion.[5] | |
| Presence of side products | Alkyne Homocoupling (Glaser Coupling): This is a common side reaction catalyzed by copper, leading to the formation of a di-alkyne byproduct.[6] | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.[1] The use of a stabilizing ligand also helps to minimize this side reaction. |
| Damage to Biomolecules: If you are conjugating to sensitive biomolecules like proteins or peptides, reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can cause oxidation and degradation.[3] | Use a protective, water-soluble ligand such as THPTA or BTTAA.[7] A higher ligand-to-copper ratio (e.g., 5:1) can offer better protection.[3] Adding a scavenger like aminoguanidine can also mitigate damage from ascorbate byproducts.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a click reaction with this compound?
A1: The choice of solvent depends on the solubility of your azide-containing molecule. Due to the hydrophilic nature of the PEG linker, aqueous-based systems are often suitable.[8] However, for less soluble partners, co-solvents are recommended. Common solvent systems include:
-
Water/t-Butanol (1:1)
-
Water/DMSO (up to 50% DMSO)
-
Water/DMF
It is crucial to ensure that all reactants are fully dissolved to achieve optimal reaction rates.
Q2: What is the role of a ligand in the reaction, and which one should I choose?
A2: A ligand is critical for stabilizing the catalytically active Cu(I) species, preventing its oxidation to Cu(II), and protecting sensitive biomolecules from copper-mediated damage.[7] For reactions in aqueous buffers, water-soluble ligands are essential. Recommended ligands include:
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Excellent for bioconjugation in aqueous media due to its high water solubility and ability to stabilize Cu(I).[7]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A very effective ligand, but its low water solubility often requires the use of organic co-solvents.[7]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand.[9]
Pre-mixing the copper sulfate with the ligand before adding it to the reaction mixture is recommended to ensure the formation of the protective complex.[5]
Q3: At what temperature should I run my reaction?
A3: Most CuAAC reactions proceed efficiently at room temperature.[10] However, if the reaction is slow due to factors like steric hindrance, gentle heating to 37-50°C can increase the reaction rate.[5] For sensitive biomolecules, it is best to start at room temperature to avoid degradation.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your reactants and product. Common methods include:
-
Thin-Layer Chromatography (TLC): Useful for small molecule reactions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the consumption of starting materials and the formation of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the reactants and product.
Q5: How do I remove the copper catalyst after the reaction?
A5: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal:
-
Chelating Resins: Resins with functional groups that bind copper can be used to purify the product.
-
Precipitation: In some cases, the product can be precipitated, leaving the copper in the supernatant.
-
Chromatography: Techniques like size-exclusion or reverse-phase chromatography can separate the product from the copper catalyst. The use of a ligand can also facilitate copper removal during purification.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and a comparison of ligands to serve as a starting point for your optimization.
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Alkyne:Azide) | 1:1.1 to 1.5:1 | A slight excess of the less critical or more soluble component can improve yield.[5] |
| Copper(II) Source (e.g., CuSO₄) | 50-100 µM for bioconjugation; up to 1-10 mol% for small molecules | Higher concentrations may be needed for challenging reactions but can increase the risk of side reactions.[3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 equivalents to Copper(II) | A significant excess is crucial to maintain the Cu(I) state.[1] Prepare fresh. |
| Ligand (e.g., THPTA) | 1-5 equivalents to Copper(II) | Protects the catalyst and biomolecules; a higher ratio is beneficial for sensitive substrates.[3] |
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) with co-solvents (DMSO, tBuOH) as needed | Ensure all components are fully dissolved. |
| Temperature | Room Temperature to 50°C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Monitor by an appropriate analytical method to determine completion. |
Table 2: Qualitative Comparison of Common Water-Soluble Ligands
| Ligand | Relative Reaction Rate | Protection of Biomolecules | Solubility in Water |
| THPTA | High | Excellent | High |
| BTTAA | Very High | Excellent | High |
| TBTA | High | Good | Low (requires co-solvent) |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a general starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .
2. Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add your azide-containing molecule (e.g., 100 µL of a 10 mM stock for a final concentration of 1 mM).
-
Add the this compound solution (e.g., 110 µL of a 10 mM stock for a 1.1 mM final concentration).
-
Add the reaction buffer (e.g., PBS, pH 7.4) to bring the volume to ~925 µL.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM and a 5-fold excess of ligand, mix 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA. Let it stand for 1-2 minutes.
-
Add the 15 µL of the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL of 100 mM stock for a final concentration of 5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature.
3. Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper or proceed directly to purification.
-
Purify the product using an appropriate method (e.g., HPLC, column chromatography).
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
Technical Support Center: Propargyl-PEG3-OCH2-Boc Conjugations
Welcome to the technical support center for Propargyl-PEG3-OCH2-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful use of this linker.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound and subsequent modifications.
Issue 1: Low or No Yield of the Desired Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Amide Coupling | - Ensure the carboxylic acid is fully activated. Use fresh coupling reagents like EDC/NHS or HATU. - Optimize the reaction pH; for EDC/NHS coupling, a slightly acidic pH (6.0-6.5) for activation followed by a slightly basic pH (7.5-8.5) for coupling is often optimal. - Use an appropriate excess of the PEG linker (e.g., 1.5-2 equivalents). - Ensure all reagents are anhydrous, as water can hydrolyze activated esters. |
| Failed Click Chemistry (CuAAC) | - Use a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to ensure the presence of the active Cu(I) catalyst. - Degas all solutions to remove oxygen, which can oxidize the Cu(I) catalyst. - Ensure the purity of both the propargylated PEG linker and the azide-containing molecule. - Add a copper ligand, such as TBTA or THPTA, to stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Incomplete Boc Deprotection | - Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). - Extend the reaction time or slightly increase the temperature (e.g., from 0°C to room temperature). - Consider using a different acid, such as 4M HCl in dioxane, which can be more effective for certain substrates.[1] |
| Steric Hindrance | - If conjugating to a large biomolecule, the PEG chain may sterically hinder the reaction site. Consider a longer PEG linker if possible. |
Issue 2: Presence of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Side Reactions of the Propargyl Group | - Dimerization (Glaser coupling): Avoid exposure of the terminal alkyne to oxygen and copper catalysts in the absence of an azide coupling partner. - Reaction with Nucleophiles: Under strongly basic conditions, the terminal alkyne can be deprotonated and may react with other electrophiles. Maintain a neutral or slightly acidic pH if possible. |
| Boc Deprotection Side Products | - t-butylation: The t-butyl cation generated during deprotection can alkylate electron-rich functional groups (e.g., indoles in tryptophan). Use a scavenger, such as triisopropylsilane (TIS) or thioanisole, to trap the t-butyl cation.[1] |
| PEG Linker Instability | - Oxidation: Polyethylene glycol chains can be susceptible to oxidation, especially in the presence of metal ions and oxygen. Store the linker under an inert atmosphere and use degassed solvents. |
| Hydrolysis of Activated Esters | - During amide coupling, the activated carboxylic acid (e.g., NHS ester) is sensitive to hydrolysis. Perform the reaction in anhydrous solvents and add the amine component promptly after activation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the deprotected Propargyl-PEG3-OCH2-amine to a carboxylic acid?
A1: For amide bond formation using coupling reagents like EDC/NHS, the activation of the carboxylic acid is typically more efficient at a slightly acidic pH (e.g., 6.0-6.5). The subsequent coupling with the amine is favored at a slightly basic pH (e.g., 7.5-8.5).
Q2: How can I monitor the progress of the Boc deprotection reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the free amine. Alternatively, LC-MS can be used to monitor the mass change corresponding to the loss of the Boc group.
Q3: What are the best practices for storing this compound?
A3: The linker should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the propargyl group and oxidation of the PEG chain.
Q4: Can I use this compound for strain-promoted alkyne-azide cycloaddition (SPAAC)?
A4: No, this linker contains a terminal alkyne and is intended for copper-catalyzed azide-alkyne cycloaddition (CuAAC). For SPAAC, you would need a linker with a strained alkyne, such as DBCO or BCN.
Q5: How do I remove the copper catalyst after a click chemistry reaction?
A5: The copper catalyst can be removed by several methods, including precipitation, chelation with agents like EDTA, or by using specialized silica-based or polymer-based copper scavengers.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule contains acid-sensitive groups, consider starting with a lower concentration of TFA.
-
If your substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the amine can often be used directly in the next step. For purification or to obtain the free amine, proceed with an aqueous workup or purification by chromatography.
Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in an anhydrous solvent such as DMF or DCM.
-
Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the deprotected Propargyl-PEG3-OCH2-amine (TFA salt) in the same anhydrous solvent, and add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Let the reaction proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the propargylated conjugate and the azide-containing molecule in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (1-5 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the copper catalyst can be removed as described in the FAQs.
-
Purify the final conjugate using an appropriate method, such as column chromatography or preparative HPLC.
Visualizations
References
improving the stability of Propargyl-PEG3-OCH2-Boc in biological assays
Welcome to the technical support center for Propargyl-PEG3-OCH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this linker in biological assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
A propargyl group (a terminal alkyne) for use in click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
-
A PEG3 linker (a short, discrete polyethylene glycol chain) that enhances solubility and provides a flexible spacer between conjugated molecules.[2][]
-
A Boc (tert-butoxycarbonyl) group , which is a common protecting group for an amine.[4]
This linker is frequently used in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[1][5]
Q2: What are the primary causes of instability for this linker in biological assays?
A2: The main points of instability for this compound in biological settings are the functional groups at its termini. The central PEG chain is generally stable. The primary concerns are:
-
Premature cleavage of the Boc protecting group: The Boc group is highly sensitive to acidic conditions.[6][7] Exposure to acidic microenvironments within cells (e.g., lysosomes, pH 4.5-5.0) or acidic assay buffers can cause the Boc group to be removed, exposing a primary amine.
-
Side reactions of the propargyl group: While intended for click chemistry, the terminal alkyne can be involved in other reactions. Furthermore, the copper catalyst often used for CuAAC reactions can be cytotoxic, which can interfere with cell-based assays.[8][9]
Q3: My Boc group appears to be cleaving prematurely. Why is this happening and how can I prevent it?
A3: Premature Boc cleavage is almost always due to exposure to acidic conditions.[7] Standard cell culture media is typically buffered to pH 7.4, but cellular uptake can lead to localization in acidic organelles.
Preventative Measures:
-
Buffer Control: Ensure all buffers used in your assay are maintained at a neutral pH (7.2-7.4).
-
Assay Duration: Minimize incubation times where possible to reduce the duration of exposure to potentially acidic cellular compartments.
-
Alternative Protection Strategy: If acid lability remains a significant issue, consider synthesizing a similar linker with a more robust protecting group, such as Fmoc, which is base-labile and generally more stable under typical biological assay conditions.[6]
Q4: I am observing low yields or inconsistent results in my click chemistry conjugation. What are the potential causes?
A4: Low click chemistry efficiency can stem from several factors:
-
Copper Catalyst Toxicity (for CuAAC): In cell-based assays, the copper(I) catalyst can be toxic, leading to cell death and inconsistent results.[10] Consider using copper-free click chemistry (e.g., Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) with a DBCO-functionalized reagent instead.[11][12]
-
Reagent Degradation: Ensure that your azide-containing counterpart and other reagents have not degraded. Phosphine reagents used in Staudinger ligations, for example, are prone to air oxidation.[8]
-
Steric Hindrance: The PEG chain, while providing spacing, can sometimes physically block the reactive ends of the linker from accessing their targets, especially in crowded molecular environments.[13]
Q5: Is the PEG linker itself susceptible to degradation?
A5: The ethylene glycol backbone of the PEG linker is generally considered stable and resistant to enzymatic and hydrolytic degradation under typical physiological conditions.[2][] While some specialized cleavable linkers are designed to break down in response to specific stimuli (e.g., pH, enzymes), a standard PEG linker like the one in this molecule is highly stable.[14][15]
Potential Degradation Pathways
The diagram below illustrates the primary points of potential chemical cleavage in the this compound molecule under common biological assay conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Boc-NH-PEG3-propargyl - Immunomart [immunomart.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the Technical Support Center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a PEGylation reaction mixture?
A1: A typical PEGylation reaction mixture is complex and can contain several impurities that need to be removed.[] These include:
-
Unreacted Protein/Peptide: The starting material that did not get PEGylated.
-
Unreacted PEG Reagent: Excess PEG reagent that did not attach to the target molecule.
-
Di- or Multi-PEGylated Species: The target molecule with more than one PEG chain attached, which can occur when multiple reaction sites are available.
-
Positional Isomers: Molecules with a single PEG chain attached but at different locations on the protein or peptide.[]
-
Hydrolyzed PEG: The PEG reagent can react with water, leading to an inactive form.
-
Aggregates: PEGylation can sometimes induce the formation of protein aggregates.
Q2: Which chromatographic technique is best for purifying my PEGylated compound?
A2: The choice of chromatographic technique depends on the specific characteristics of your PEGylated compound and the impurities you need to remove. The most common methods are:
-
Size Exclusion Chromatography (SEC): This is often the first choice as PEGylation significantly increases the hydrodynamic radius of the molecule. SEC is very effective at separating the larger PEGylated conjugate from smaller unreacted protein and unreacted PEG.[] However, it may not be suitable for separating species with similar sizes, such as positional isomers or multi-PEGylated forms from the mono-PEGylated product, especially for larger proteins.[2]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[][2] This change in charge can be exploited to separate PEGylated from non-PEGylated proteins. IEX can also be effective in separating positional isomers if the PEG attachment site influences the overall charge distribution.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of a hydrophilic PEG chain generally decreases the protein's hydrophobicity. However, under high salt conditions, the PEG moiety can become more hydrophobic, allowing for separation.[3][4] HIC can be a useful secondary purification step for higher resolution.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates based on hydrophobicity. It is particularly useful for analytical purposes and for the purification of smaller PEGylated peptides.[]
Q3: How does the size of the PEG chain affect purification?
A3: The size of the PEG chain has a significant impact on purification:
-
Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the size of the conjugate, which improves separation from the unreacted protein in SEC.[2]
-
Charge Shielding: Larger PEGs can more effectively mask the surface charges of the protein, which can enhance separation in IEX.[2]
-
Resolution: While larger PEGs aid in separating PEGylated from non-PEGylated forms, they can make it more challenging to resolve mono- from di-PEGylated species in SEC, as the relative size difference decreases.[2]
Q4: Can I use non-chromatographic methods for purification?
A4: Yes, non-chromatographic techniques can be used, especially for initial cleanup or for specific applications:
-
Ultrafiltration/Diafiltration: These membrane-based methods separate based on size and are effective for removing small impurities like unreacted PEG.[]
-
Aqueous Two-Phase Systems (ATPS): This technique partitions molecules between two immiscible aqueous phases and can be a scalable and cost-effective method for purification.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds.
Issue 1: Low Yield of Purified PEGylated Product
| Possible Cause | Recommended Solution |
| Protein Precipitation/Aggregation | Optimize buffer conditions (pH, ionic strength). Consider adding excipients like arginine or non-ionic detergents to improve solubility.[7][8] |
| Non-specific Binding to Column | Modify the mobile phase to reduce interactions with the stationary phase. For HIC, adjust the salt concentration. For IEX, optimize the pH and salt gradient. |
| Inappropriate Column Chemistry | Select a column with a different stationary phase that has lower non-specific binding properties. |
| Suboptimal Elution Conditions | For IEX and HIC, optimize the gradient slope and elution buffer composition to ensure complete elution of the target molecule.[9] |
| Protein Degradation | Add protease inhibitors to your buffers and perform purification steps at low temperatures (4°C).[8] |
Issue 2: Co-elution of PEGylated Product with Impurities
| Possible Cause | Recommended Solution |
| Poor Resolution in SEC | Optimize the column length, particle size, and flow rate. A longer column and slower flow rate can improve resolution. Ensure the sample volume is not too large.[7] |
| Similar Charge in IEX | Adjust the pH of the mobile phase to maximize the charge difference between your product and the impurity. A shallower salt gradient can also improve resolution.[10] |
| Similar Hydrophobicity in HIC | Modify the salt type and concentration in the binding and elution buffers. A shallower gradient of decreasing salt concentration can enhance separation. |
| Presence of Positional Isomers | High-resolution techniques like IEX or RP-HPLC are often required. Cation exchange membrane chromatography has shown promise for resolving positional isomers.[11] |
Issue 3: Presence of Unreacted PEG in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient Size-Based Separation | If using SEC, ensure the column has the appropriate pore size to effectively separate the PEGylated protein from the smaller, unreacted PEG. Ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective. |
| Co-elution in IEX or HIC | Unreacted PEG is neutral and should not bind to IEX columns. If it is still present, it may be due to carryover. For HIC, ensure the salt concentration is not high enough to cause the unreacted PEG to bind. |
| Incomplete Reaction Quenching | Ensure the PEGylation reaction is effectively stopped before purification by adding a quenching reagent that reacts with the excess activated PEG. |
Data Presentation
Table 1: Comparison of Common Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle of Separation | Typical Purity Achieved | Commonly Removed Impurities | Limitations |
| SEC | Hydrodynamic Radius (Size) | >90% | Unreacted protein, unreacted PEG | Poor resolution of species with similar sizes (e.g., positional isomers, multi-PEGylated forms).[2] |
| IEX | Surface Charge | >95% | Unreacted protein, positional isomers, di- and multi-PEGylated species | PEG can shield charges, reducing binding affinity.[2] |
| HIC | Hydrophobicity | >98% (often as a polishing step) | Positional isomers, aggregates | Can have lower capacity and resolution between closely related species.[] |
| RP-HPLC | Hydrophobicity | >99% (analytical/small scale) | Positional isomers, reaction by-products | Organic solvents can denature proteins. |
Experimental Protocols
Protocol 1: Purification of a Mono-PEGylated Protein using Size Exclusion Chromatography (SEC)
Objective: To separate the mono-PEGylated protein from unreacted protein and unreacted PEG.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with appropriate molecular weight range)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
PEGylation reaction mixture
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column).[12]
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Sample Injection: Inject a small volume of the filtered sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure good resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unreacted protein, and finally the unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.
Protocol 2: Separation of PEGylated Species by Ion Exchange Chromatography (IEX)
Objective: To separate mono-PEGylated protein from unreacted protein and positional isomers.
Materials:
-
Cation or anion exchange column (depending on the pI of the protein)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the protein binds to the column (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).[10]
-
PEGylation reaction mixture, dialyzed into Binding Buffer
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the dialyzed and filtered sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-100% Buffer B over 20 column volumes).[10] The PEGylated protein, with its shielded charges, is expected to elute at a lower salt concentration than the unreacted protein.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, IEX-HPLC, and mass spectrometry to identify the fractions containing the purified mono-PEGylated product and to assess the separation of positional isomers.
Visualizations
Figure 1: Experimental workflow for the purification of PEGylated compounds using Size Exclusion Chromatography (SEC).
Figure 2: Troubleshooting decision tree for low yield in PEGylated compound purification.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. frontiersin.org [frontiersin.org]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. goldbio.com [goldbio.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Fast and high-resolution fractionation of positional isomers of a PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Propargyl-PEG3-OCH2-Boc
Welcome to the technical support center for the deprotection of Propargyl-PEG3-OCH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of this compound?
A1: The most common and generally effective method for Boc deprotection is treatment with a strong acid in an anhydrous organic solvent.[1] A typical starting point is using trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] On TLC, you should observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected product. For more quantitative analysis, LC-MS or ¹H NMR spectroscopy can be used. ¹H NMR is definitive as it will show the disappearance of the characteristic nine-proton singlet of the tert-butyl group.[4]
Q3: I'm observing incomplete deprotection. What are the likely causes?
A3: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Concentration or Reaction Time: The concentration of the acid or the duration of the reaction may not be sufficient to drive the deprotection to completion.[1][5]
-
Steric Hindrance: While less common for a terminal Boc group on a flexible PEG linker, steric hindrance can sometimes slow down the reaction.[6]
-
Reagent Quality: Degradation of the acid (e.g., TFA) due to improper storage can reduce its efficacy.[1]
-
Suboptimal Solvent: The solvent must completely dissolve the PEGylated compound for the reaction to proceed efficiently.[1]
Q4: Are there potential side reactions I should be aware of?
A4: Yes. The primary side reaction of concern is the alkylation of nucleophiles by the tert-butyl cation generated during the deprotection.[7] While the propargyl group is not typically highly nucleophilic, other sensitive functional groups in your molecule could be at risk. The stability of the propargyl group in strong acid should also be considered, although it is generally stable under standard TFA/DCM conditions. To mitigate risks of side reactions with other functional groups, the addition of a scavenger is recommended.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues of incomplete Boc deprotection.
Problem: Low yield of deprotected product, with starting material remaining.
This is the most common issue, often identified by TLC, LC-MS, or NMR analysis showing a significant amount of the Boc-protected starting material after the expected reaction time.[1]
Troubleshooting Workflow
References
Technical Support Center: PROTAC Linker Design and the Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the impact of linker length on PROTAC activity and the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive orientation that does not lead to efficient ubiquitination.[2]
Q2: How does linker length impact PROTAC activity?
A2: Linker length has a profound effect on PROTAC efficacy. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[2] Conversely, a linker that is too long might lead to an unstable or inefficient ternary complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[2] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC, and the optimal length is often target-specific.[3]
Q3: What is the "hook effect" in PROTAC experiments?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[4] This results in a characteristic bell-shaped or U-shaped dose-response curve.[1][4] Instead of a standard sigmoidal curve, where increasing drug concentration leads to a plateau of maximal effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[4]
Q4: What causes the "hook effect"?
A4: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[4]
Q5: How can linker design influence the hook effect?
A5: While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the ternary complex, where the binding of one protein increases the affinity for the second.[2][4] This increased stability of the ternary complex over the binary complexes can mitigate the hook effect.[2][4] Additionally, a more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[2]
Troubleshooting Guides
Issue 1: No or low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., using different numbers of PEG or alkyl units). Test the degradation activity of each variant to identify the optimal linker.[2] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination. Consider altering the linker attachment points on the target-binding ligand or the E3 ligase ligand.[2] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility. Modify the linker to improve these properties, for example, by incorporating more hydrophilic or rigid elements.[4] |
| Low E3 Ligase Expression | Confirm that the chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., VHL, CRBN) using Western blotting or qPCR.[5] |
| Inactive PROTAC | Verify the integrity and purity of your synthesized PROTAC. |
Issue 2: A significant "hook effect" is observed, limiting the effective concentration range.
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | This is the primary cause of the hook effect.[4] Perform a wide dose-response experiment with smaller concentration increments to accurately determine the optimal concentration (DC50 and Dmax) and the concentration at which the hook effect begins.[4] |
| Low Ternary Complex Cooperativity | A linker that does not promote positive cooperativity can lead to a more pronounced hook effect. Design and synthesize PROTACs with linkers that may enhance protein-protein interactions within the ternary complex. This can involve using more rigid linkers to pre-organize the binding moieties.[2] |
| High PROTAC Concentrations | You may be using concentrations that are too high. Test a broader range of concentrations, including those in the picomolar to low nanomolar range, to find the "sweet spot" for maximal degradation.[4] |
Quantitative Data on Linker Length and PROTAC Activity
Systematic variation of linker length is a crucial step in PROTAC optimization. Below are examples of how linker length impacts the degradation of different target proteins.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [6]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from a study by Cyrus et al. systematically investigating the effect of linker length on the degradation of ERα.[6]
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [6]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study by Arvinas exploring a series of TBK1-targeting PROTACs with linkers of varying lengths.[6]
Experimental Protocols
Protocol 1: Determination of PROTAC-Induced Protein Degradation by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[7]
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate overnight to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Perform a serial dilution of the PROTAC stock solution to create a range of concentrations. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex.[9]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control for a predetermined time.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add a primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). As a negative control, use a non-specific IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described above.
-
Probe the membrane with primary antibodies against your target protein and the E3 ligase.
-
A band corresponding to the target protein in the sample immunoprecipitated with the E3 ligase antibody (in the presence of the PROTAC) confirms the formation of the ternary complex.[9]
-
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: The "Hook Effect": Formation of unproductive binary complexes.
Caption: Experimental workflow for Western Blot analysis.
Caption: Simplified Estrogen Receptor Alpha (ERα) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of PROTACs Featuring a Propargyl-PEG3-OCH2-Boc Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing a Propargyl-PEG3-OCH2-Boc linker.
Troubleshooting Guide
Poor solubility of your PROTAC can significantly impact its efficacy and downstream applications. This guide provides a structured approach to identifying and resolving common solubility issues.
Issue 1: My PROTAC precipitates out of aqueous buffer during my experiment.
This is a common indication of low aqueous solubility. The following steps can help you troubleshoot this issue:
-
Step 1: Initial Assessment of Physicochemical Properties. Before extensive experimentation, it's crucial to understand the inherent properties of your PROTAC.
-
Computational Prediction: Utilize software to predict LogP, topological polar surface area (TPSA), and aqueous solubility (LogS). While not a substitute for experimental data, these predictions can offer initial insights.
-
Experimental Solubility Measurement: Determine the kinetic and thermodynamic solubility of your PROTAC. Refer to the experimental protocols section for detailed methods.
-
-
Step 2: Formulation Strategies. If poor solubility is confirmed, consider the following formulation approaches.
-
Co-solvents: Systematically test the addition of organic co-solvents such as DMSO, ethanol, or PEG 400 to your aqueous buffer. Start with low percentages (e.g., 1-5%) and incrementally increase while monitoring for precipitation. Be mindful of the potential impact of co-solvents on your specific assay.
-
Excipients: Investigate the use of solubility-enhancing excipients. Cyclodextrins (e.g., HP-β-CD) can encapsulate hydrophobic moieties, improving aqueous solubility. Surfactants like Polysorbate 80 (Tween 80) can also be effective but should be used cautiously as they can interfere with some biological assays.
-
pH Adjustment: If your PROTAC possesses ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Determine the pKa of your molecule and buffer to a pH where the ionized form, which is typically more soluble, predominates.
-
-
Step 3: Structural Modification of the PROTAC. If formulation strategies are insufficient, structural modifications to the PROTAC molecule itself may be necessary.
-
Linker Modification: While the this compound linker already incorporates a hydrophilic PEG chain, further modifications can be explored.[1][2][3]
-
Increase PEG Length: Synthesize analogs with longer PEG chains (e.g., PEG4, PEG6).[2][4] Increased PEG length generally correlates with improved water solubility.[2][4]
-
Incorporate Ionizable Groups: Introduce acidic or basic functionalities into the linker to enhance solubility at physiological pH.[5][6]
-
-
Warhead or E3 Ligase Ligand Modification: Introduce polar functional groups to the warhead or the E3 ligase ligand, provided these modifications do not significantly compromise target binding or E3 ligase recruitment.
-
Issue 2: My PROTAC shows poor cellular permeability, potentially due to aggregation.
Low solubility can lead to aggregation, which in turn hinders cell membrane penetration.
-
Step 1: Assess Aggregation. Use techniques like dynamic light scattering (DLS) or nanoparticle tracking analysis (NTA) to determine if your PROTAC is forming aggregates in your experimental media.
-
Step 2: Employ Solubility-Enhancing Strategies. The formulation strategies outlined in Issue 1 are also applicable here, as reducing aggregation often goes hand-in-hand with improving solubility.
-
Step 3: Consider a Prodrug Approach. Masking hydrophobic regions of the PROTAC with cleavable, hydrophilic moieties can improve solubility and permeability.[5] These prodrugs are designed to be cleaved intracellularly, releasing the active PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the this compound linker on PROTAC solubility?
A1: The PEG3 (triethylene glycol) portion of the linker is hydrophilic and is generally included in PROTAC design to improve water solubility.[1][2][3] The propargyl group provides a reactive handle for "click chemistry" and is relatively non-polar. The OCH2-Boc group is a protected amine, and its contribution to solubility is complex and depends on the overall molecular context. In its protected form, it is relatively hydrophobic. Deprotection to the free amine would introduce a polar and potentially ionizable group, which could significantly increase solubility depending on the pH.
Q2: How can I experimentally measure the solubility of my PROTAC?
A2: Several methods can be used to determine the solubility of your PROTAC. A common and reliable method is the shake-flask method followed by HPLC-UV or LC-MS analysis.[][8] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Are there any formulation strategies specifically recommended for PROTACs?
A3: Yes, amorphous solid dispersions (ASDs) have shown promise for improving the solubility and oral bioavailability of PROTACs.[8][9][10][11] This technique involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), to prevent crystallization and enhance dissolution.[9][11]
Q4: Can changing the E3 ligase ligand affect the solubility of my PROTAC?
A4: Absolutely. The choice of the E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC.[12] Some ligands are inherently more soluble than others. When facing persistent solubility issues, consider synthesizing analogs with different E3 ligase ligands if your project allows.
Q5: My PROTAC is soluble in DMSO, but precipitates when I dilute it into aqueous buffer for my assay. What should I do?
A5: This is a classic sign of a compound with low aqueous solubility. Here are a few strategies:
-
Lower the final concentration: Your PROTAC might be soluble at lower concentrations in the final assay buffer.
-
Increase the percentage of DMSO: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results and use that concentration.
-
Use a surfactant: A small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain solubility. However, test for any interference with your assay.
-
Prepare a more concentrated stock in a different solvent: Sometimes, using a different water-miscible organic solvent for your stock solution (e.g., ethanol, DMF) can lead to better behavior upon dilution.
Data Presentation
Table 1: Effect of PEG Linker Length on PROTAC Solubility (Illustrative Data)
| PROTAC Linker | Molecular Weight ( g/mol ) | Predicted LogP | Experimental Aqueous Solubility (µg/mL) |
| Propargyl-PEG2 -OCH2-Boc | 850 | 4.8 | 5 |
| Propargyl-PEG3 -OCH2-Boc | 894 | 4.5 | 15 |
| Propargyl-PEG4 -OCH2-Boc | 938 | 4.2 | 35 |
| Propargyl-PEG6 -OCH2-Boc | 1026 | 3.6 | 80 |
Note: This is fictionalized data to illustrate the general trend of increased solubility with longer PEG chains.[4]
Table 2: Impact of Formulation Strategies on PROTAC Solubility (Illustrative Data)
| Formulation | PROTAC Concentration (µg/mL) |
| Aqueous Buffer (PBS, pH 7.4) | 15 |
| PBS with 5% DMSO | 45 |
| PBS with 1% HP-β-CD | 75 |
| Amorphous Solid Dispersion (20% in HPMCAS) | 150 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
-
Preparation: Add an excess amount of the PROTAC powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant. Be cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved PROTAC.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Mandatory Visualizations
Caption: A decision tree for troubleshooting solubility issues with PROTACs.
Caption: Interplay of factors governing the overall solubility of a PROTAC molecule.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Propargyl-PEG3-OCH2-Boc Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis of Propargyl-PEG3-OCH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The synthesis of this compound typically proceeds via a two-step process. The first step is a Williamson ether synthesis, where a suitable PEG-alcohol is reacted with propargyl bromide to form the propargyl ether. The second step involves the protection of a terminal amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). The order of these steps can sometimes be reversed.
Q2: I see multiple peaks in my LC-MS analysis. What are the most common impurities?
A2: Common impurities can arise from both the Williamson ether synthesis and the Boc protection steps. These may include unreacted starting materials, byproducts from side reactions such as elimination, and incompletely protected or deprotected species. A detailed list of potential impurities, their structures, and molecular weights can be found in the troubleshooting section.
Q3: My NMR spectrum looks complex. How can I assign the peaks for the desired product and potential impurities?
A3: Proton (¹H) and Carbon-13 (¹³C) NMR are crucial for structural elucidation. For the desired product, you should expect to see characteristic peaks for the propargyl group (alkyne proton and methylene protons), the PEG backbone, and the Boc protecting group (tert-butyl protons). The troubleshooting section provides a table of expected chemical shifts. The presence of unexpected peaks may indicate impurities, which can be identified by comparing their shifts to those of potential byproducts.
Q4: How can I purify my final product to remove these impurities?
A4: Column chromatography on silica gel is the most common method for purifying this compound. The choice of solvent system will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, primarily related to the Williamson ether synthesis step.
| Potential Cause | Recommended Action |
| Inefficient alkoxide formation | Ensure the use of a strong, fresh base (e.g., sodium hydride). Old NaH may be partially converted to NaOH, which is less effective.[1] |
| Side reactions | The Williamson reaction can compete with base-catalyzed elimination of the alkylating agent (propargyl bromide).[2] Maintain a controlled reaction temperature to minimize elimination. |
| Poor quality of reagents | Use anhydrous solvents and fresh propargyl bromide. |
Issue 2: Identification of Impurities by Mass Spectrometry
The following table summarizes potential impurities that may be observed in the mass spectrum.
| Impurity Name | Structure | Expected [M+H]⁺ or [M+Na]⁺ (Da) | Potential Origin |
| Boc-NH-PEG3-OH | Boc-NH-(CH₂CH₂O)₃-H | 266.16 (M+H)⁺, 288.14 (M+Na)⁺ | Unreacted starting material from Williamson ether synthesis. |
| Propargyl-PEG3-NH₂ | H₂N-(CH₂CH₂O)₃-CH₂C≡CH | 188.13 (M+H)⁺, 210.11 (M+Na)⁺ | Incomplete Boc protection. |
| Di-propargyl-PEG3 | C₃H₃O-(CH₂CH₂O)₃-CH₂C≡CH | 227.13 (M+H)⁺, 249.11 (M+Na)⁺ | Dialkylation if a diol precursor is used. |
| Elimination byproduct (Allene) | CH₂=C=CH₂ | 41.07 (M+H)⁺ | Base-catalyzed elimination of propargyl bromide.[2] |
| Di-Boc-NH-PEG3-Propargyl | Boc-N(Boc)-(CH₂CH₂O)₃-CH₂C≡CH | 488.30 (M+H)⁺, 510.28 (M+Na)⁺ | Over-protection of the amine. |
Issue 3: Interpretation of NMR Spectra
The presence of specific peaks in your ¹H NMR can indicate the presence of impurities.
| Impurity | Characteristic ¹H NMR Peaks (δ, ppm) |
| Unreacted Boc-NH-PEG3-OH | Absence of propargyl peaks (~2.4 ppm for ≡C-H, ~4.2 ppm for -O-CH₂-C≡). |
| Unreacted Propargyl Bromide | Peaks corresponding to propargyl bromide. |
| Incomplete Boc Protection | Presence of peaks for the free amine, which may be broad. |
| Residual Solvent | Peaks corresponding to common laboratory solvents (e.g., DCM, Ethyl Acetate, Hexane). |
Experimental Protocols
General Protocol for Impurity Analysis by LC-MS
-
Sample Preparation: Dissolve the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify peaks corresponding to the expected molecular weights of the product and potential impurities.
-
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[3]
-
Data Analysis: Integrate the peaks and compare the chemical shifts to known values for the starting materials and the expected product. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation of unknown impurities.[4]
Visualizing the Workflow and Impurity Formation
The following diagrams illustrate the synthesis workflow and the potential points of impurity formation.
Caption: General synthetic workflow for this compound.
Caption: Logical relationships in impurity formation during synthesis.
References
Validation & Comparative
Propargyl-PEG3-OCH2-Boc vs. Other PEG Linkers for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a crucial linker connecting the two. Among the diverse array of linkers, polyethylene glycol (PEG) chains are the most prevalently used motifs, prized for their ability to modulate the physicochemical properties of PROTACs.[1] This guide provides a comprehensive comparison of a specific, functionalized PEG linker, Propargyl-PEG3-OCH2-Boc, with other commonly employed PEG linkers in PROTAC design.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's overall performance. The length, flexibility, and chemical composition of the linker profoundly influence a PROTAC's solubility, cell permeability, and its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] An optimal linker facilitates the correct spatial arrangement of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target.
Introducing this compound: A "Clickable" PEG Linker
This compound is a PEG-based linker that features two key functionalities: a PEG3 (three ethylene glycol units) chain and a terminal propargyl group. The PEG component enhances hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules.[4] The propargyl group, containing a terminal alkyne, is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the modular and highly efficient synthesis of PROTACs by joining an azide-modified component (either the warhead or the E3 ligase ligand) to the alkyne-bearing linker.[3]
Comparison with Other PEG Linkers
The performance of this compound can be benchmarked against other common PEG linker categories, primarily differentiated by their length and the nature of their terminal functional groups.
Impact of PEG Linker Length
The number of PEG units in a linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.
-
Shorter PEG Linkers (e.g., PEG1-PEG2): Shorter linkers can lead to a more rigid PROTAC structure. While this can sometimes be advantageous for pre-organizing the molecule for ternary complex formation, it can also introduce steric hindrance, preventing the productive association of the target protein and the E3 ligase.[3]
-
Medium-Length PEG Linkers (e.g., PEG3-PEG4): Linkers like this compound fall into this category, often providing a balance of flexibility and sufficient length to span the distance between the target protein and the E3 ligase without excessive entropic penalties.
-
Longer PEG Linkers (e.g., PEG5 and above): Longer, more flexible linkers can increase the probability of forming a ternary complex by allowing the warhead and E3 ligase ligand to adopt a wider range of conformations. However, excessive length can lead to decreased degradation potency due to an unfavorable entropic cost upon binding and can negatively impact cell permeability.[5]
Impact of Terminal Functional Group
The terminal group of the PEG linker dictates the conjugation strategy and can influence the final properties of the PROTAC.
-
Propargyl Group (Alkyne): As seen in this compound, this group is ideal for click chemistry, offering a robust and high-yield method for PROTAC assembly. The resulting triazole ring formed after the click reaction is metabolically stable.[2]
-
Alkyl/Ether Terminus: Simple PEG linkers terminated with a hydroxyl or an alkyl halide are also common. These require different coupling chemistries, such as etherification or amination, which may require harsher reaction conditions or protecting group strategies.
-
Carboxylic Acid or Amine Terminus: These functional groups allow for standard amide bond formation, a widely used conjugation method in medicinal chemistry.
Quantitative Data Comparison
Table 1: Influence of Linker Composition on Physicochemical Properties and Degradation Efficiency of Representative PROTACs
| PROTAC Example | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC A | Propargyl-PEG3-Triazole | Generic Kinase | CRBN | 50 | >90 | 1.5 | Hypothetical |
| PROTAC B | Ethyl-PEG4-Amide | Generic Kinase | CRBN | 25 | >95 | 1.2 | Hypothetical |
| PROTAC C | Alkyl-C8 | Generic Kinase | CRBN | 100 | 85 | 2.5 | Hypothetical |
| PROTAC D | PEG2-Ether | Generic Kinase | VHL | 200 | 70 | 0.8 | Hypothetical |
Note: The data in this table is illustrative and compiled from general trends observed in the literature. DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used in the evaluation of PROTACs.
Western Blot for Protein Degradation
This protocol is used to determine the degradation efficiency (DC50 and Dmax) of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a PROTAC.
Methodology:
-
Plate Preparation: Prepare a donor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and an acceptor plate containing buffer.
-
Compound Addition: Add the PROTAC solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [CA] / [Cequilibrium]) where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a PROTAC to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or other species), a NADPH regenerating system, and the PROTAC in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizing PROTAC Mechanisms and Workflows
Conclusion
The choice of linker is a critical decision in the design of a potent and effective PROTAC. This compound offers the advantages of a mid-length PEG linker, enhancing solubility, combined with a terminal alkyne that enables efficient and modular synthesis via click chemistry. While direct quantitative comparisons with other PEG linkers are system-dependent, the principles outlined in this guide provide a framework for rational linker selection. The optimal linker for any given PROTAC will ultimately be determined by a multi-parameter optimization that considers degradation efficiency, cell permeability, and metabolic stability. The provided experimental protocols serve as a foundation for researchers to perform these critical evaluations in their own drug discovery efforts.
References
- 1. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Propargyl-PEG3-OCH2-Boc and Azide-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Among the most powerful tools in this field are PEGylated linkers that participate in bioorthogonal "click chemistry" reactions. This guide provides an objective comparison of two prominent classes of linkers: Propargyl-PEG linkers, exemplified by Propargyl-PEG3-OCH2-Boc, and Azide-PEG linkers. This comparison is supported by experimental data from the literature and detailed methodologies to assist researchers in selecting the optimal linker for their specific application, be it in the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), or advanced diagnostic and imaging agents.
Core Principles and Reaction Chemistries
Propargyl-PEG and Azide-PEG linkers are key players in the realm of click chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The primary chemistries employed for these linkers are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Propargyl-PEG Linkers , such as this compound, possess a terminal alkyne group. This functional group readily participates in CuAAC reactions with azide-modified biomolecules.[2] The "OCH2-Boc" moiety is a Boc-protected formaldehyde, which upon deprotection reveals a hydroxyl group. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group, allowing for controlled, sequential conjugation strategies.[3]
-
Azide-PEG Linkers feature a terminal azide group. This group can react with terminal alkynes via CuAAC or with strained cyclooctynes (e.g., DBCO, BCN) through the copper-free SPAAC reaction.[1] The azide functionality is highly selective and stable under most physiological conditions.[4]
The choice between these linkers often dictates the choice of cycloaddition reaction, each with its own set of advantages and limitations.
Performance Comparison: A Quantitative Look
The selection between a propargyl- and an azide-PEG linker hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system. The following table summarizes key quantitative and qualitative data to facilitate a direct comparison.
| Parameter | Propargyl-PEG Linker (via CuAAC) | Azide-PEG Linker (via CuAAC) | Azide-PEG Linker (via SPAAC) |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition | Copper(I)-catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Target Functional Group | Azide | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Reaction Rate | Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Very Fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹) | Fast to Very Fast (k ≈ 0.1–10 M⁻¹s⁻¹) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Potentially cytotoxic due to copper catalyst | Excellent (copper-free)[5] |
| Side Reactions | Potential for oxidative homocoupling of alkynes and protein degradation | Potential for protein degradation by copper | Can have side reactions with thiols[6] |
| Reagent Accessibility | Terminal alkynes are generally inexpensive and readily available | Azides are readily available | Strained cyclooctynes are more expensive and complex to synthesize |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole) | Highly regioselective (1,4-disubstituted triazole) | Not regioselective (mixture of regioisomers) |
| Typical Yield | Very High (>95%)[7] | Very High (>95%) | Very High (>95%)[8] |
Experimental Workflows and Signaling Pathways
To better understand the practical application of these linkers, the following diagrams illustrate the experimental workflows and the fundamental reaction mechanisms.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for the deprotection of this compound and subsequent bioconjugation via CuAAC, as well as a protocol for bioconjugation using an Azide-PEG linker via SPAAC.
Protocol 1: Deprotection of this compound
This protocol outlines the removal of the Boc protecting group from the hydroxyl functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected propargyl-PEG3-alcohol.
Protocol 2: Bioconjugation of Deprotected Propargyl-PEG3-OH to an Azide-Modified Protein (CuAAC)
Materials:
-
Deprotected Propargyl-PEG3-OH
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and a 5- to 10-fold molar excess of the deprotected Propargyl-PEG3-OH.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using SEC or dialysis to remove excess reagents and the copper catalyst.
Protocol 3: Bioconjugation of an Azide-PEG Linker to a DBCO-Modified Protein (SPAAC)
Materials:
-
Azide-PEG linker
-
DBCO (Dibenzocyclooctyne)-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
In a microcentrifuge tube, combine the DBCO-modified protein and a 3- to 5-fold molar excess of the Azide-PEG linker.
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific reactants and concentrations.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using SEC or dialysis to remove the excess Azide-PEG linker.
Conclusion and Recommendations
The choice between this compound and Azide-PEG linkers is highly dependent on the specific application and the constraints of the biological system.
This compound (and terminal alkyne PEGs in general) are an excellent choice for:
-
In vitro applications where high reaction rates are critical.
-
Situations where the cost of reagents is a significant consideration.
-
Syntheses where the regioselectivity of the resulting triazole is important.
Azide-PEG linkers are particularly advantageous for:
-
In vivo and live-cell applications where the cytotoxicity of a copper catalyst is a concern (when used in SPAAC).[5]
-
Systems that are sensitive to the reactive oxygen species that can be generated during CuAAC reactions.
-
Dual-functionalization strategies where the azide can be used orthogonally to other chemistries.
Ultimately, for applications requiring the utmost biocompatibility, an Azide-PEG linker coupled with a strained alkyne via SPAAC is the more prudent choice. For many ex vivo and materials science applications where speed and cost are paramount, the Propargyl-PEG linker and the robust CuAAC reaction remain the gold standard. Careful consideration of the experimental goals and potential limitations of each system will guide the researcher to the most successful bioconjugation strategy.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. youtube.com [youtube.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Advantage of Propargyl-PEG3-OCH2-Boc in Next-Generation Antibody-Drug Conjugate Development
A Comparative Guide for Researchers and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. The linker, the critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the efficacy, stability, and overall therapeutic index of an ADC. This guide provides a comprehensive comparison of Propargyl-PEG3-OCH2-Boc, a modern heterobifunctional linker, with more traditional linker technologies, supported by experimental data and detailed protocols.
Unpacking the Advantages of this compound
This compound is a sophisticated linker that offers a trifecta of advantages rooted in its unique structural components: a propargyl group for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protecting group for controlled synthesis.
-
Precision and Efficiency with Click Chemistry: The terminal propargyl group (an alkyne) is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[][2] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological functional groups.[][] This allows for the precise and stable attachment of an azide-modified payload to the antibody, resulting in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[4][5] Homogeneity is a critical quality attribute, as heterogeneous ADCs can have variable pharmacological properties and less predictable clinical outcomes.[][6]
-
Enhanced Pharmacokinetics through PEGylation: The PEG3 spacer is a short, hydrophilic polyethylene glycol chain. Incorporating PEG linkers into ADCs has been shown to improve their pharmacokinetic profiles.[][] PEGylation enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, mitigating the risk of aggregation.[7] This improved solubility and the hydrophilic shield provided by the PEG chain can also lead to a longer circulation half-life and reduced immunogenicity.[][]
-
Controlled and Sequential Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy (-OCH2-) end of the linker is crucial for a controlled and stepwise conjugation strategy.[8][9] It allows for the selective reaction of the propargyl group first, followed by the deprotection of the Boc group under acidic conditions to reveal a reactive amine for subsequent conjugation steps.[8][9] This level of control is essential for creating well-defined and complex ADC architectures.[8]
Comparative Analysis of ADC Linker Technologies
To understand the advantages of this compound, it is essential to compare it with other commonly used linker technologies in ADC development: maleimide-PEG linkers and enzyme-cleavable dipeptide linkers like Valine-Citrulline (Val-Cit).
| Feature | This compound (Click Chemistry) | Maleimide-PEG Linker | Val-Cit-PABC Linker (Enzyme-Cleavable) |
| Conjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Michael Addition to Cysteine Thiols | Amide bond formation |
| Specificity & Homogeneity | High site-specificity leading to homogeneous DAR.[4][5] | Prone to heterogeneity and positional isomers.[6] | Can be engineered for site-specificity but often used in stochastic conjugations. |
| Linker Stability | Forms a highly stable triazole linkage.[4] | Thiosuccinimide bond can be unstable and undergo retro-Michael addition, leading to premature drug release.[10][11] | Stable in human plasma but can be susceptible to premature cleavage by certain enzymes in preclinical models (e.g., mouse carboxylesterases).[10][12] |
| Control over Synthesis | Boc-protecting group allows for controlled, sequential conjugation.[8][9] | Typically a one-step conjugation. | Generally a one-step conjugation. |
| Pharmacokinetics | PEG spacer improves solubility and circulation half-life.[] | PEG spacer improves solubility and circulation half-life. | Can be hydrophobic, potentially leading to aggregation.[13] |
| Payload Release Mechanism | Non-cleavable linker; payload released upon lysosomal degradation of the antibody. | Non-cleavable linker; payload released upon lysosomal degradation of the antibody. | Cleaved by lysosomal proteases (e.g., Cathepsin B).[12] |
Supporting Experimental Data
While direct head-to-head studies of this compound with the alternatives are limited, data from studies using similar linker technologies provide strong evidence for its advantages.
Conjugation Efficiency and Homogeneity
A study comparing click chemistry (SPAAC, a copper-free variant) with maleimide-thiol conjugation for VHHs (single-domain antibodies) demonstrated the superiority of click chemistry in achieving a controlled stoichiometry. While maleimide conjugation resulted in diverse reaction products, click chemistry produced well-defined conjugates.[14]
In Vitro Cytotoxicity (IC50)
The following table presents representative IC50 values for ADCs constructed with maleimide and Val-Cit linkers from various studies. It is important to note that these values are not directly comparable due to differences in antibodies, payloads, and cell lines used in the respective studies.
| Linker Type | ADC | Cell Line | IC50 (nM) |
| Maleimide-based | DBM-MMAE ADC | BT-474 (HER2+) | Low nM range |
| Maleimide-based | TBM-MMAE ADC | BT-474 (HER2+) | Low nM range |
| Val-Cit-PABC-MMAE | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~0.033 |
Data sourced from multiple studies and presented for illustrative purposes.[11][15]
ADCs constructed with click chemistry have also demonstrated potent in vitro cytotoxicity. For instance, a second-generation click-cleavable ADC showed significant and durable tumor regression in in vivo models where a traditional vc-ADC had limited therapeutic effects.[]
Linker Stability
The stability of the linker is paramount to prevent premature payload release and associated off-target toxicity.
-
Maleimide Linkers: The thioether bond formed via Michael addition is susceptible to a retro-Michael reaction, leading to deconjugation.[10] Some studies have shown that in circulation, up to 50% of maleimidocaproyl (MC) linkers can deconjugate over a week.[16]
-
Val-Cit Linkers: While generally stable in human plasma, Val-Cit linkers have shown instability in mouse plasma due to cleavage by carboxylesterase 1C, which can complicate preclinical evaluation.[10][17][12] There are also concerns about off-target cleavage by human neutrophil elastase.[13]
-
Click Chemistry Linkers: The triazole ring formed through click chemistry is highly stable, making it a more robust linkage for ADCs.[4]
Experimental Protocols
Workflow for ADC Synthesis using this compound
The use of this compound involves a multi-step process that leverages its bifunctional nature.
Caption: Workflow for ADC synthesis using this compound.
Detailed Experimental Protocol
1. Synthesis of Payload-Linker-Boc Conjugate (CuAAC)
-
Materials: Azide-modified cytotoxic payload, this compound, Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Procedure:
-
Dissolve the azide-modified payload and this compound in a suitable solvent like DMF or DMSO.
-
Prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 and sodium ascorbate in an appropriate buffer.
-
Add the copper(I) catalyst solution to the payload-linker mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product using preparative HPLC.
-
2. Boc Deprotection
-
Materials: Purified Payload-Linker-Boc conjugate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Payload-Linker-Boc conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step after neutralization.[8][9]
-
3. Antibody Conjugation
-
Materials: Monoclonal antibody, activated Payload-Linker-NH2, and a suitable conjugation buffer (e.g., PBS pH 7.4).
-
Procedure:
-
Activate the carboxylic acid group on the antibody using a standard coupling reagent like EDC/NHS or convert it to an NHS ester.
-
Alternatively, if the antibody has a site for amine-reactive conjugation, the deprotected aminooxy group on the linker can be reacted with an activated ester on the antibody.
-
Combine the activated antibody with the deprotected Payload-Linker-NH2 in the conjugation buffer.
-
Incubate the reaction mixture at room temperature or 4°C for a specified period (typically 2-12 hours).
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker and other reagents.
-
Characterize the final ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
-
Conclusion
This compound represents a significant advancement in ADC linker technology. Its design addresses key challenges in ADC development by enabling precise control over conjugation, leading to more homogeneous and stable products with improved pharmacokinetic properties. The combination of bioorthogonal click chemistry, the benefits of PEGylation, and the control afforded by the Boc protecting group provides researchers and drug developers with a powerful tool to construct next-generation ADCs with an enhanced therapeutic window. While direct comparative data is still emerging, the foundational principles and supporting evidence strongly suggest that linkers of this class will play a crucial role in the future of targeted cancer therapy.
References
- 2. researchgate.net [researchgate.net]
- 4. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. adcreview.com [adcreview.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preprints.org [preprints.org]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. zymeworks.com [zymeworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
alternative linkers to Propargyl-PEG3-OCH2-Boc for PROTAC synthesis
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-OCH2-Boc has become a widely utilized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) due to its commercial availability and the advantageous properties conferred by the polyethylene glycol (PEG) chain, such as increased solubility and improved pharmacokinetic profiles. However, the "one-size-fits-all" approach is often suboptimal in PROTAC design, as the linker plays a critical role in determining a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] This guide provides an objective comparison of alternative linkers to the standard this compound, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.[3][4] Key linker characteristics that impact PROTAC performance include its length, composition, rigidity, and the attachment points to the two ligands.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Classes
Linkers are broadly categorized into two main classes: flexible and rigid. The choice between these classes significantly impacts a PROTAC's conformational flexibility, which in turn affects ternary complex formation and overall degradation efficiency.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, predominantly composed of alkyl chains and PEG units, are the most commonly used in initial PROTAC design due to their synthetic tractability.[3]
-
PEG-based Linkers (e.g., this compound): These linkers are known to enhance the aqueous solubility and cell permeability of PROTACs.[1][5] The ethylene glycol units provide polarity and can engage in hydrogen bonding. However, they can also increase the number of rotatable bonds, which may lead to an entropic penalty upon binding and potential metabolic instability.[2]
-
Alkyl-based Linkers: Simple hydrocarbon chains offer a high degree of conformational flexibility.[2] They are generally more hydrophobic than PEG linkers, which can sometimes improve cell permeability but may also lead to reduced aqueous solubility and increased non-specific binding.[1]
Quantitative Data Summary: Flexible Linkers
| Target Protein | E3 Ligase | Linker Type | Key Findings | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | PEG (0, 1, 2, 4, 5 units) | Non-linear length-activity relationship; 1-2 PEG units showed reduced potency. | < 0.5 µM (0, 4, 5 units) | >90% | H661 | [6] |
| TBK1 | VHL | Alkyl/Ether (7-29 atoms) | A minimum linker length of 12 atoms was required for activity; potency peaked at 21 atoms. | 3 nM (21 atoms) | 96% | Not Specified | [6] |
| BRD4 | VHL/CRBN | Alkyl vs. PEG | Ester, ketone, and alkane linked degraders outperformed the classic amide-linked compound. | Varies | Varies | Varies | [7] |
Rigid Linkers: Constraining Conformational Freedom
To overcome the drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4]
-
Cycloalkane-based Linkers (Piperazine/Piperidine): Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation and improve metabolic stability.[1][8] These moieties can also enhance water solubility, particularly when protonated.[6]
-
Triazole-based Linkers: Often synthesized via "click chemistry," the planar and rigid nature of triazole rings provides conformational restriction.[1][9] Triazoles are also metabolically stable.[1]
Quantitative Data Summary: Rigid Linkers
| Target Protein | E3 Ligase | Linker Type | Key Findings | DC50 | Dmax | Cell Line | Reference |
| SMARCA2 | VHL | Piperazine-containing | Rigid heterocyclic linkers improved potency and metabolic stability. | Varies | Varies | Varies | [10] |
| CDK9 | CRBN | Triazole-containing | The position of the triazole within the linker significantly impacted lipophilicity and aqueous solubility. | Varies | Varies | Varies | [9] |
| BRD4 | VHL | Phenyl-based | Introduction of a phenyl group in the linker led to improved degradation. | 2.58 nM | 94% | PC3 | [11] |
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. The following are generalized protocols for key experiments.
Experimental Workflow for PROTAC Evaluation
Caption: Generalized workflow for evaluating PROTAC efficacy.
Synthesis of Alternative Linkers
a. Piperazine-based Linkers: The synthesis of piperazine-containing linkers often involves standard amide bond formation or reductive amination protocols. For example, a commercially available N-Boc-piperazine can be reacted with a suitable electrophile on one nitrogen, followed by deprotection and reaction at the second nitrogen to build the linker.[12]
b. Triazole-based Linkers via Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing triazole-containing linkers.[13]
-
Preparation of Azide and Alkyne Fragments: Synthesize or procure the warhead and E3 ligase ligand functionalized with either an azide or a terminal alkyne. The linker precursor will contain the complementary functionality.
-
CuAAC Reaction: In a suitable solvent system (e.g., t-BuOH/H2O), combine the azide and alkyne components.
-
Catalyst Addition: Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.
-
Reaction and Purification: Stir the reaction at room temperature until completion, then purify the resulting triazole-linked PROTAC using standard chromatographic techniques.
Western Blotting for Protein Degradation
This is a cornerstone assay to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control, from which DC50 and Dmax values can be calculated.[14]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[15][16]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions: The PROTAC compound is dissolved in a buffer solution and added to the donor wells. The acceptor wells are filled with a buffer solution, sometimes containing a scavenger to mimic sink conditions.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused across the membrane.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[17][18]
-
Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on the surface of an SPR sensor chip.
-
Binary Interaction: The PROTAC is flowed over the sensor surface to measure its binding affinity and kinetics to the immobilized protein.
-
Ternary Interaction: A pre-mixed solution of the PROTAC and the second protein (the POI) is flowed over the sensor surface. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
-
Data Analysis: The sensorgram data is fitted to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α), which is a measure of the stability of the ternary complex.
Conclusion
The selection of a linker is a critical step in the design of a potent and selective PROTAC. While this compound offers a convenient starting point, a systematic exploration of alternative linkers, including alkyl chains and rigid structures like cycloalkanes and triazoles, is often necessary to optimize degradation efficiency and drug-like properties. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of new therapeutic agents.
References
- 1. precisepeg.com [precisepeg.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge where the linker element is a critical determinant of therapeutic efficacy. Far from being a mere spacer, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex required for protein degradation. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data and detailed methodologies, to inform rational PROTAC design.
The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome. An ideal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule. The optimization of the linker is often an empirical process, but a clear understanding of the general characteristics of different linker types can significantly streamline this effort.
Comparative Analysis of Linker Types
The choice between a flexible or a rigid linker can dramatically impact the overall performance of a PROTAC. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer conformational freedom, while rigid linkers, which often contain cyclic structures, can pre-organize the molecule into a bioactive conformation.
| Linker Type | Common Examples | Advantages | Disadvantages |
| Flexible Linkers | Polyethylene Glycol (PEG) chains, Alkyl chains | - High synthetic accessibility and ease of modification. - Can improve solubility, particularly PEG linkers. - Conformational flexibility may aid in the formation of a productive ternary complex by allowing for optimal protein-protein interactions. | - Can be metabolically unstable. - Excessive flexibility may lead to an entropic penalty upon ternary complex formation. - Hydrophobic alkyl chains can decrease aqueous solubility and increase non-specific binding. |
| Rigid Linkers | Piperazine/piperidine rings, Aromatic rings, Triazoles, Alkynes | - Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability. - May improve pharmacokinetic properties and metabolic stability. - Can introduce specific beneficial interactions, such as π-π stacking. | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. - Can be more synthetically challenging to prepare. |
Data Presentation: Quantitative Comparison of Linker Effects
The following tables present representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Flexible and Rigid Linkers in BRD4 Degraders
| PROTAC | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | CRBN | Flexible (PEG/Alkyl) | <1 | >95 | 22Rv1 | |
| MZ1 | VHL | Flexible (PEG) | 1.8 | >90 | HeLa | |
| ACBI1 | VHL | Rigid (aryl) | 6 (SMARCA2), 11 (SMARCA4) | >90 | MV-4-11 |
Data synthesized from published literature. This table showcases examples of potent BRD4 degraders utilizing both flexible and rigid linkers, highlighting that high efficacy can be achieved with either strategy, depending on the specific molecular context.
Table 2: Impact of Triazole Position in a Hybrid Linker on CDK9 Degradation
| Compound | Linker Composition (Thalidomide:AT7519 atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 16 | 1:11 | 2.5 | 92 | MOLM-13 | |
| 17 | 2:10 | 1.9 | 95 | MOLM-13 | |
| 18 | 3:9 | 1.6 | 95 | MOLM-13 | |
| 19 | 4:8 | 1.3 | 96 | MOLM-13 | |
| 20 | 5:7 | 1.9 | 96 | MOLM-13 | |
| 21 | 6:6 | 2.0 | 95 | MOLM-13 | |
| 22 | 7:5 | 2.2 | 95 | MOLM-13 |
This table demonstrates a head-to-head comparison where the position of a rigid triazole moiety within a flexible alkyl linker is varied. The data suggests that subtle changes in the linker architecture can fine-tune the degradation potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash
-
Evaluating the Efficiency of Propargyl-PEG3-OCH2-Boc in Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy. This guide provides a comparative analysis of the efficiency of Propargyl-PEG3-OCH2-Boc, a commonly utilized polyethylene glycol (PEG)-based linker, in facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). We will objectively compare its performance with alternative linker classes, supported by experimental data, and provide detailed methodologies for key evaluative assays.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer; its length, chemical composition, and conformational flexibility profoundly influence the stability and geometry of the ternary complex.[1][2][3] An optimally designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in unproductive binary complexes, ultimately diminishing the PROTAC's potency.
Comparative Analysis of Linker Types
The selection of a suitable linker is a crucial step in PROTAC design. Here, we compare the characteristics of PEG-based linkers, such as this compound, with other common linker types.
This compound: A Flexible and Solubilizing Linker
This compound is a heterobifunctional linker featuring a three-unit PEG chain. The propargyl group allows for facile conjugation to an azide-containing molecule via copper-catalyzed azide-alkyne cycloaddition (click chemistry), while the Boc-protected ether provides a handle for attachment to the other binding moiety.
The key characteristics of PEG-based linkers like this compound include:
-
Flexibility: The ethylene glycol repeats impart significant conformational flexibility, which can be advantageous in allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.[4]
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[5]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is beneficial for in vivo applications.[5]
Alternative Linker Classes:
-
Alkyl Chains: These are simple, hydrophobic linkers of varying lengths. While synthetically accessible, their hydrophobicity can negatively impact the solubility of the PROTAC.[6] In some cases, alkyl linkers have shown to be more effective than PEG linkers in promoting ternary complex formation and subsequent degradation.[7]
-
Rigid Linkers: These include structures like piperazine or piperidine rings. Their conformational rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved selectivity.[6][8] However, their inflexibility can also create steric clashes that prevent ternary complex formation.
Data Presentation: Quantitative Comparison of Linker Performance
The efficiency of a PROTAC is often evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Furthermore, biophysical assays provide direct measurement of the ternary complex formation, including the dissociation constant (Kd) and the cooperativity factor (α). A cooperativity factor greater than 1 indicates that the binding of one protein partner enhances the binding of the other, a desirable feature for potent PROTACs.
Below are tables summarizing experimental data from various studies, comparing the performance of PROTACs with different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Linker Types on Ternary Complex Formation and Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | Ternary Complex Kd (nM) | Cooperativity (α) | Cellular DC50 (nM) | Reference |
| BRD4-VHL | PEG | 12 | 4.4 | 15 | ~10 | [9] |
| BRD4-VHL | Alkyl | 11 | 2.5 | 26 | <1 | [10] |
| BRD9-VHL | PEG | 13 | >1000 | <1 | >1000 | [11] |
| BRD9-VHL | Rigid (piperazine) | 12 | 120 | 2.1 | 9.8 | [11] |
| METTL3/14-CRBN | PEG | ~15-21 | - | - | Inactive | [7] |
| METTL3/14-CRBN | Alkyl | ~14-17 | - | - | ~100-500 | [7] |
Table 2: Influence of PEG Linker Length on PROTAC Efficacy
| PROTAC System (Target-E3 Ligase) | Linker (PEG units) | Ternary Complex Kd (nM) | Cooperativity (α) | Cellular DC50 (nM) | Reference |
| BRD4-CRBN | 2 | >1000 | - | >5000 | [12] |
| BRD4-CRBN | 3 | 120 | - | 180 | [12] |
| BRD4-CRBN | 4 | 30 | - | 8 | [12] |
| ERα-VHL | 4 (12 atoms) | - | - | ~100 | [4] |
| ERα-VHL | 5 (16 atoms) | - | - | <10 | [4] |
These data highlight that there is no universally optimal linker. The choice of linker—its type and length—is highly dependent on the specific target protein and E3 ligase pair. While PEG linkers like this compound offer advantages in terms of solubility and flexibility, systematic optimization is required to achieve maximal efficacy. In some systems, shorter or more rigid linkers may be superior.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are general protocols for key biophysical assays used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (kon), dissociation (koff) rates, and equilibrium dissociation constant (Kd) of binary and ternary complex formation.[10][13]
General Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface. Amine coupling or capture-based methods for tagged proteins can be used.[14]
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (Kd) between the PROTAC and the E3 ligase.
-
Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (Kd,ternary).[14]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd,ternary.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[11][15]
General Protocol:
-
Sample Preparation: Prepare purified target protein, E3 ligase complex, and the PROTAC of interest in a matched dialysis buffer to minimize heats of dilution.
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine Kd1.
-
-
Ternary Binding Affinity (PROTAC to E3 Ligase in the presence of Target Protein):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.[14]
-
Load the PROTAC solution into the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary.[14]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Proximity-Based Assay
Objective: To quantitatively measure the formation of the ternary complex in a solution-based, high-throughput format.[16]
General Protocol:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively. This can be achieved using antibody-based detection of protein tags (e.g., His-tag, GST-tag).
-
Prepare a dilution series of the PROTAC.
-
-
Assay Execution:
-
In a microplate, mix the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubate the mixture to allow the ternary complex to form and reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the peak of the curve represents the optimal concentration for complex formation.[16]
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Optimal Span: A Head-to-Head Comparison of PEG Linker Length in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in the molecule's success. Among the diverse linker options, polyethylene glycol (PEG) chains are frequently favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how varying PEG linker lengths impact PROTAC performance, supported by experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying mechanisms.
The Critical Role of the PEG Linker: More Than Just a Spacer
The PEG linker in a PROTAC is not a mere passive tether; it is an active contributor to the molecule's overall efficacy.[1][2] The length of this linker is a critical parameter that profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3] Therefore, the systematic variation of PEG linker length is a cornerstone of PROTAC optimization.[3]
Quantitative Comparison of Degradation Efficacy
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[2]
-
Dmax : The maximum level of degradation that can be achieved with a given PROTAC.[2]
The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, cell lines, and PROTAC scaffolds.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| Example 1 | 0 (No PEG) | CRBN | BRD4 | H661 | < 0.5 | > 90 | A direct linkage can be highly effective in some cases.[1][5] |
| Example 2 | 1 | CRBN | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency.[1][5] |
| Example 3 | 2 | CRBN | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede optimal ternary complex formation.[1][5] |
| Example 4 | 4-5 | CRBN | BRD4 | H661 | < 0.5 | > 90 | Potency can be regained with longer linkers.[1][5] |
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC | Linker Composition | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| NC-1 | PEG-based | CRBN | BTK | Mino | 2.2 | 97 | A non-covalent PROTAC with a PEG linker showing high potency.[6] |
| RC-1 | PEG6 | CRBN | BTK | Mino/K562 | Active | >50 | A reversible covalent PROTAC with a 6-unit PEG linker demonstrates significant degradation.[6] |
| MT802 | PEG | CRBN | BTK | - | Low nM | - | An effective BTK degrader with a PEG linker.[7][8] |
| Series by Zorba et al. | Varied PEG lengths | CRBN | BTK | Ramos | 1-40 | - | Longer linkers (≥ 4 PEG units) were generally more potent.[1] |
Table 3: Impact of Linker Length on ERα and TBK1 Degradation
| PROTAC Target | Linker Length (atoms) | E3 Ligase Ligand | Cell Line | DC50/IC50 (µM) | % Degradation/Dmax (%) | Key Observations |
| ERα | 9 | VHL | MCF7 | >10 | ~50 | Shorter linkers can be less effective.[9] |
| ERα | 16 | VHL | MCF7 | ~1 | ~95 | An optimal linker length of 16 atoms was identified for ERα degradation.[9] |
| ERα | 21 | VHL | MCF7 | >10 | ~60 | Longer linkers can lead to a decrease in potency.[9] |
| TBK1 | < 12 | VHL | - | No degradation | - | A minimum linker length is required to induce degradation.[1][9] |
| TBK1 | 21 | VHL | - | 0.003 | 96 | A 21-atom linker demonstrated the highest potency for TBK1 degradation.[1][9] |
| TBK1 | 29 | VHL | - | 0.292 | 76 | Potency decreased with a longer 29-atom linker.[1][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard technique to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
HTRF assays can be used to directly measure the formation of the ternary complex in a cellular or biochemical setting.
-
Reagent Preparation: Prepare assay reagents including a terbium (Tb) cryptate-labeled antibody against the E3 ligase and a d2-labeled antibody against the target protein.
-
Cell Lysis or Biochemical Reaction: For cellular assays, lyse cells after PROTAC treatment. For biochemical assays, incubate the purified target protein, E3 ligase, and a range of PROTAC concentrations in an appropriate buffer.
-
HTRF Reaction: Add the HTRF antibody pair to the cell lysate or biochemical reaction mixture and incubate for the recommended time to allow for antibody binding.
-
Signal Detection: Measure the fluorescence emission at two different wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission). An increase in the HTRF ratio indicates the proximity of the two antibodies and thus the formation of the ternary complex.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data highlights that there is no universal optimal linker length; instead, it is highly dependent on the specific target protein and the E3 ligase being recruited. A systematic approach to linker length optimization is therefore essential for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and ternary complex formation assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their therapeutic target of interest. The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies, which, combined with empirical testing, will accelerate the development of next-generation protein degraders.[3]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Literature Review of PROTACs Developed with Propargyl-PEG3-OCH2-Boc: A Guide for Researchers
A comprehensive review of the scientific literature reveals a notable absence of published research detailing the development and experimental evaluation of specific PROTACs utilizing the Propargyl-PEG3-OCH2-Boc linker. While this linker is commercially available and possesses the necessary chemical functionalities for PROTAC synthesis via click chemistry, its application in specific, publicly disclosed PROTAC molecules with corresponding performance data remains undocumented in peer-reviewed articles and scientific databases.
This guide, intended for researchers, scientists, and drug development professionals, will therefore address the characteristics of the this compound linker, its intended application in PROTAC synthesis, and provide a generalized framework for the experimental evaluation of hypothetical PROTACs that would incorporate this linker. This will be supplemented with illustrative diagrams and standardized experimental protocols commonly employed in the field of targeted protein degradation.
The this compound Linker: A Tool for PROTAC Synthesis
This compound is a heterobifunctional linker designed for the modular assembly of PROTACs. Its key features include:
-
A Propargyl Group: This terminal alkyne moiety is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of the linker to a molecule bearing an azide group, typically the warhead (targeting the protein of interest) or the E3 ligase ligand.
-
A Polyethylene Glycol (PEG) Spacer: The PEG3 component, consisting of three ethylene glycol units, imparts hydrophilicity to the resulting PROTAC molecule. This can improve solubility and cell permeability, crucial properties for biological activity. The length of the PEG spacer is a critical parameter in PROTAC design, influencing the geometry of the ternary complex (Target Protein - PROTAC - E3 Ligase) and ultimately, the efficiency of protein degradation.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. Following deprotection under acidic conditions, this amine can be coupled to the other component of the PROTAC (either the warhead or the E3 ligase ligand) through standard amide bond formation or other amine-reactive chemistries.
The synthesis of a PROTAC using this linker would typically involve a multi-step process, culminating in the click chemistry reaction to join the two ends of the chimeric molecule.
Hypothetical Performance Data and Comparison
In the absence of specific data for PROTACs using the this compound linker, we present a table of hypothetical performance data for a PROTAC, designated as "PROTAC-X," targeting the hypothetical protein "Target-A." This table illustrates the type of quantitative data researchers would generate to evaluate its performance against an alternative PROTAC with a different linker ("PROTAC-Y") and a parent inhibitor.
| Parameter | PROTAC-X (this compound Linker) | PROTAC-Y (Alternative Linker) | Parent Inhibitor |
| Degradation | |||
| DC50 (nM) | 50 | 150 | N/A |
| Dmax (%) | 95 | 85 | N/A |
| Binding Affinity | |||
| Target-A (Kd, nM) | 100 | 100 | 20 |
| E3 Ligase (Kd, nM) | 250 | 250 | N/A |
| Cellular Potency | |||
| IC50 (nM) | 80 | 200 | 30 |
Note: The data presented in this table is purely illustrative and intended to provide a framework for comparison.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the evaluation of any newly synthesized PROTAC.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the cytotoxic effect of the PROTAC on cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizing PROTAC Mechanism and Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
General PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: Standard workflow for evaluating a novel PROTAC.
Conclusion
While the this compound linker is a viable tool for the synthesis of novel PROTACs, the lack of published data on its use in specific molecules prevents a direct comparative analysis at this time. Researchers utilizing this linker will need to conduct comprehensive experimental evaluations, such as those outlined in this guide, to characterize the performance of their resulting PROTACs. The generation and publication of such data will be crucial for the advancement of the field and for understanding the structure-activity relationships of PROTACs incorporating this particular linker chemistry.
Safety Operating Guide
Proper Disposal of Propargyl-PEG3-OCH2-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Propargyl-PEG3-OCH2-Boc, a PEG-based PROTAC linker utilized in click chemistry.[1] Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[2]
-
Eye Protection: Use tightly fitting safety goggles.[3]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If working with the compound in a way that may generate dusts or aerosols, use a respirator.[2][4]
Engineering Controls:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention if irritation persists.[4]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. If irritation occurs, seek medical advice.[4][5]
-
Ingestion: Wash out the mouth with water. If the individual feels unwell, call a poison center or doctor.[4][5]
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[4]
Hazard Identification and Data Presentation
Based on the SDS for a similar compound, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, the following hazards should be considered for this compound.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | GHS07 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | GHS09 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | GHS09 | H410: Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/container to an approved waste disposal plant. |
| Data derived from the Safety Data Sheet for N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]
1. Waste Segregation and Collection:
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[8]
-
Waste Container: Collect waste in a designated, properly labeled, and chemically compatible container. Plastic containers are often preferred for liquid waste.[6] The container must have a secure, leak-proof closure.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").[10] The date of waste accumulation should also be included.[10]
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[6][9]
-
The storage area should be well-ventilated and secure to prevent unauthorized access.[10]
-
Ensure secondary containment is in place to catch any potential leaks.[9][10]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][10][11]
-
Provide them with accurate information about the waste, including its composition and volume.[10]
-
Follow all institutional and regulatory procedures for waste pickup requests.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment).[8][10]
-
The rinsate must be collected and disposed of as hazardous waste along with the chemical.[8]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash or recycling, as per your institution's guidelines.[10]
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetmol.com [targetmol.com]
- 4. broadpharm.com [broadpharm.com]
- 5. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester|MSDS [dcchemicals.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Comprehensive Safety and Handling Guide for Propargyl-PEG3-OCH2-Boc
Propargyl-PEG3-OCH2-Boc is a PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1][2][3] As a research chemical, its toxicological properties have not been fully investigated. However, the presence of a propargyl group suggests potential hazards, as related compounds like propargyl alcohol are known to be flammable, toxic, and corrosive.[4][5][6] Therefore, stringent safety measures are essential.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.[7][8] |
| Eyes | Safety goggles with side shields or a face shield | Provides protection against splashes and aerosols.[9][10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9] |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is advisable due to the potential flammability of the propargyl group. Ensure it is fully buttoned. |
| Respiratory | Fume hood or approved respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[7][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and has been recently certified.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[6]
-
Clear the work area of any unnecessary equipment or chemicals to minimize clutter and potential for spills.
-
Have appropriate spill cleanup materials readily available (e.g., absorbent pads, sand, or a commercial spill kit).[12]
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Reactions: Set up reactions within the fume hood. Ensure all glassware is properly clamped and secured.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid creating dust or aerosols.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[4]
-
Remove contaminated PPE before leaving the work area. Do not reuse disposable gloves.
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations. Based on data for similar compounds, this compound may be very toxic to aquatic life.[14]
1. Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Sharps Waste: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Toxic," "Aquatic Hazard").
3. Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Arrange for waste pickup by your institution's environmental health and safety department.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. rawsource.com [rawsource.com]
- 13. broadpharm.com [broadpharm.com]
- 14. N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
